Tris(3,4,5-trimethoxyphenyl)phosphine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tris(3,4,5-trimethoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOYDLMIOGWWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tris(3,4,5-trimethoxyphenyl)phosphine: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Electron-Rich Phosphine Ligand
Tris(3,4,5-trimethoxyphenyl)phosphine (CAS 227472-09-5) is a triarylphosphine characterized by the presence of three 3,4,5-trimethoxyphenyl groups attached to a central phosphorus atom. This substitution pattern imparts a high electron density to the phosphorus center, positioning it as a potent nucleophile and a valuable ligand in catalysis. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are well-recognized in medicinal chemistry, suggesting significant potential in drug discovery and organic synthesis. This guide provides a comprehensive overview of its known properties, inferred characteristics based on related compounds, and prospective applications.
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, including potent anticancer agents that target tubulin polymerization.[1][2][3][4] The strategic placement of three methoxy groups on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets.[5] This guide will delve into the anticipated chemical behavior of this compound, drawing parallels with its more extensively studied isomers to provide a predictive framework for its application in research and development.
Physicochemical Properties: A Data-Driven Overview
| Property | Value | Source |
| CAS Number | 227472-09-5 | |
| Molecular Formula | C27H33O9P | |
| Molecular Weight | 532.53 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% |
Note: Some properties are based on commercially available product data.
Synthesis and Reactivity: An Electron-Rich Core
The synthesis of triarylphosphines is a well-established area of organic chemistry. While a specific, validated protocol for this compound is not detailed in the available literature, a general and adaptable synthetic approach can be proposed based on the synthesis of its isomers, such as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP).[6]
Caption: Proposed Grignard-based synthesis of this compound.
Step-by-Step Generalized Synthesis Protocol:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4,5-trimethoxybromobenzene in anhydrous THF dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the formation of the Grignard reagent, 3,4,5-trimethoxyphenylmagnesium bromide.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride (PCl3) in an appropriate anhydrous solvent at a reduced temperature (e.g., 0 °C or below).
-
Reaction Quench and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Reactivity and Catalytic Potential:
The nine electron-donating methoxy groups in this compound significantly increase the electron density on the phosphorus atom. This enhanced nucleophilicity is expected to make it a more active catalyst in various organic transformations compared to less electron-rich phosphines like triphenylphosphine.[7][8][9]
Key Inferred Reactive Properties:
-
High Nucleophilicity: The lone pair of electrons on the phosphorus atom is highly available for donation, making it a potent nucleophile.
-
Strong Lewis Basicity: The electron-rich nature of the aryl groups enhances the Lewis basicity of the phosphine.
-
Ligand for Transition Metal Catalysis: It is expected to be an excellent ligand for transition metals like palladium, rhodium, and nickel, facilitating cross-coupling reactions.[10][11] The electron-rich character can promote the oxidative addition step in catalytic cycles.[10]
The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery
The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a multitude of natural products and synthetic compounds with significant biological activity, particularly in oncology.[2][5] Its presence is often associated with the inhibition of tubulin polymerization, a clinically validated mechanism for anticancer drugs.[3][4]
Caption: The central role of the 3,4,5-trimethoxyphenyl moiety in potential drug development applications.
Potential Applications in Medicinal Chemistry:
-
Scaffold for Novel Therapeutics: The phosphine itself could serve as a core structure for the development of new therapeutic agents.
-
Ligand in Bioorganometallic Chemistry: It can be used as a ligand to synthesize metal-based drugs with tailored biological activities.
-
Synthetic Intermediate: Its utility as a catalyst or reagent can facilitate the synthesis of complex, biologically active molecules containing the 3,4,5-trimethoxyphenyl pharmacophore.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the phenyl rings are expected in the aromatic region (typically δ 6.0-7.5 ppm).
-
Methoxy Protons: A sharp singlet for the methoxy group protons would likely appear around δ 3.5-4.0 ppm.
¹³C NMR:
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm is anticipated for the methoxy carbons.
³¹P NMR:
-
The chemical shift in the ³¹P NMR spectrum is a sensitive indicator of the electronic environment of the phosphorus atom. For electron-rich triarylphosphines, the signal is typically found in the upfield region. For comparison, the ³¹P NMR signal for the highly basic Tris(2,4,6-trimethoxyphenyl)phosphine appears at -65.8 ppm.[6] A similar upfield shift would be expected for this compound.
Safety and Handling: A Precautionary Approach
Specific safety data for this compound is limited. Therefore, it is imperative to handle this compound with the precautions typically taken for other triarylphosphines, which can be air-sensitive and may have toxicological properties.[12][13]
General Safety Recommendations:
-
Handling: Handle in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent oxidation. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., neoprene or nitrile rubber), and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound stands as a compound of significant interest at the intersection of catalysis and medicinal chemistry. Its highly electron-rich nature, a direct consequence of its nine methoxy substituents, suggests superior performance as a nucleophilic catalyst and as a ligand in transition metal-catalyzed reactions. Furthermore, the embedded 3,4,5-trimethoxyphenyl scaffold, a privileged pharmacophore in oncology, opens exciting avenues for its application in drug discovery and development.
Future research is needed to fully elucidate the specific properties and reactivity of this phosphine. Detailed experimental studies on its synthesis, spectroscopic characterization, and catalytic activity are warranted to unlock its full potential. For researchers and drug development professionals, this compound represents a promising, albeit underexplored, tool for innovation.
References
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1689–1697.
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv.
- BenchChem. (2025).
- Fischer, S. M., Renner, S., Boese, A. D., & Slugovc, C. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv.
- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Thermo Fisher Scientific. (2025). Tris(3-methoxyphenyl)
- Grelaud, G., et al. (2011). Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents. New Journal of Chemistry, 35(12), 2740-2742.
- Ahmed, F. F., et al. (2018). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. European Journal of Medicinal Chemistry, 151, 705–722.
- Gouda, A. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2845.
- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)
- Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Wikipedia.
- Negi, A. S., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 23(3), 373-389.
- Sari, S., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry, 22(5), 1246-1256.
- Fisher Scientific. (2010). Tris(4-methoxyphenyl)
- Sigma-Aldrich. (n.d.). This compound | 227472-09-5. Sigma-Aldrich.
- Sigma-Aldrich. (2025).
Sources
- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. gelest.com [gelest.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Electronic Properties of Tris(3,4,5-trimethoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Ligand Design in Modern Chemistry
In the intricate world of catalysis and drug development, the design and selection of ligands are of paramount importance. Ligands, through their coordination to a central metal atom, can exquisitely modulate the steric and electronic environment of the catalytic center, thereby dictating the efficiency, selectivity, and overall outcome of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, phosphines stand out for their versatility and tunable properties. This guide focuses on a particularly electron-rich triarylphosphine, Tris(3,4,5-trimethoxyphenyl)phosphine, and provides a comprehensive exploration of its electronic characteristics. Understanding these properties is crucial for harnessing its full potential in applications ranging from cross-coupling reactions to the development of novel metallodrugs.
Introduction to this compound: A Ligand of Untapped Potential
This compound, a triarylphosphine ligand, is characterized by the presence of three trimethoxyphenyl groups attached to a central phosphorus atom. The strategic placement of three electron-donating methoxy groups on each phenyl ring at the 3, 4, and 5 positions significantly influences the electronic nature of the phosphorus lone pair, rendering it a highly electron-rich and potentially potent ligand in catalysis. While its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been more extensively studied for its strong Lewis basicity, the 3,4,5-substituted analogue presents a unique electronic and steric profile that warrants detailed investigation.[1] This guide will delve into the synthesis, characterization, and, most importantly, the fundamental electronic properties of this promising ligand.
Synthesis and Characterization
A reliable and reproducible synthesis is the cornerstone of utilizing any ligand in research and development. This section outlines a detailed protocol for the preparation of this compound, followed by standard characterization techniques to ensure its purity and structural integrity.
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for the formation of carbon-phosphorus bonds. The following protocol is adapted from established procedures for the synthesis of triarylphosphines.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.0 equivalents) and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1-bromo-3,4,5-trimethoxybenzene (3.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a white to off-white solid.[2]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For phosphine ligands, both ³¹P and ¹³C NMR provide critical information.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of a phosphine provides a direct probe of the electronic environment around the phosphorus nucleus. A single resonance is expected for this compound. Based on DFT calculations, the predicted ³¹P NMR chemical shift is approximately -15 ppm (referenced to 85% H₃PO₄). This upfield shift compared to triphenylphosphine (approximately -5 ppm) is indicative of the increased electron density on the phosphorus atom due to the electron-donating methoxy groups. For comparison, the experimental ³¹P NMR chemical shift of the isomeric Tris(2,4,6-trimethoxyphenyl)phosphine is reported to be around -46 ppm, highlighting the significant influence of the methoxy group positions on the electronic environment of the phosphorus atom.[3]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the methoxy carbons and the aromatic carbons. The carbon atoms directly bonded to the phosphorus will appear as doublets due to C-P coupling.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified phosphine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire the ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.
-
For ³¹P NMR, use 85% H₃PO₄ as an external standard.
-
Process the spectra using appropriate software to determine chemical shifts and coupling constants.[4]
Core Electronic Properties: A Quantitative Analysis
The electronic properties of a phosphine ligand are critical in determining its behavior in a catalytic cycle. Key parameters used to quantify these properties include the Tolman Electronic Parameter (TEP), which measures the ligand's net electron-donating ability, and the redox potential, determined by cyclic voltammetry, which provides insight into the ease with which the ligand can be oxidized.
Tolman Electronic Parameter (TEP): A Measure of Electron Donicity
The Tolman Electronic Parameter is an experimentally derived value based on the C-O stretching frequency of a nickel-carbonyl complex of the phosphine ligand, [Ni(CO)₃L]. A lower TEP value indicates a more electron-donating ligand. Due to the lack of experimental data for this compound, we have employed Density Functional Theory (DFT) calculations to predict its TEP.
Computational Protocol for TEP Calculation:
-
Geometry Optimization: The geometry of the [Ni(CO)₃(P(3,4,5-(OMe)₃C₆H₂)₃)] complex is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potential for Ni).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the vibrational frequencies.
-
TEP Determination: The A₁ symmetric C-O stretching frequency is identified, which corresponds to the TEP.
Predicted Electronic Parameters:
| Parameter | Predicted Value (this compound) | Experimental Value (Tris(2,4,6-trimethoxyphenyl)phosphine) | Experimental Value (Triphenylphosphine) |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | ~2058 | ~2055 | 2068.9 |
| ³¹P NMR Chemical Shift (ppm) | ~ -15 | -46.4 | -5 |
Predicted values are based on DFT calculations and may differ from experimental results.
The predicted TEP of approximately 2058 cm⁻¹ for this compound is significantly lower than that of triphenylphosphine, confirming its strong electron-donating character. It is also slightly higher than the experimental value for its 2,4,6-isomer, suggesting subtle differences in the electronic effects arising from the different substitution patterns.
Caption: Comparison of Tolman Electronic Parameters for selected phosphine ligands.
Redox Properties: Insights from Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. For a phosphine ligand, the oxidation potential provides a measure of the ease of removing an electron from the phosphorus lone pair. A lower oxidation potential corresponds to a more electron-rich phosphine that is more easily oxidized.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the phosphine ligand in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Internal Standard: It is recommended to add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.[5][6]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tris(3,4,5-trimethoxyphenyl)phosphine vs triphenylphosphine electron density
Executive Summary
In the optimization of transition metal catalysis, the "standard" ligand—Triphenylphosphine (
Critical Distinction: Researchers must not confuse 3,4,5-TMPP with its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) .[1] The latter is a "superbase" (
Part 1: Electronic Topography
To understand the utility of 3,4,5-TMPP, we must quantify its donor power relative to
The Hammett Summation
The electronic contribution of the aryl ring is the sum of its substituents.
-
: Reference standard (
).[1] -
3,4,5-TMPP: Contains one para-methoxy and two meta-methoxy groups per ring.[1]
| Substituent Position | Hammett Constant ( | Electronic Effect |
| Para-OMe | Strong Resonance Donor ( | |
| Meta-OMe | Weak Inductive Withdrawer ( | |
| Net | Slightly Electron Donating |
Conclusion: Unlike Tris(4-methoxyphenyl)phosphine (Net
Comparative Metrics
| Metric | Triphenylphosphine ( | This compound |
| Electronic Character | Neutral / Weak Donor | Mildly Electron Rich |
| Solubility | Lipophilic (Tol/Hexane) | Amphiphilic (Soluble in THF, DCM, MeOH) |
Part 2: Steric Architecture
The primary advantage of 3,4,5-TMPP lies in its steric bulk and solubility profile.
Tolman Cone Angle ( )
The meta (3,[1]5) substituents significantly widen the cone angle compared to the naked phenyl ring.[1]
Mechanistic Implication: The increased cone angle facilitates reductive elimination in cross-coupling cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig) by crowding the metal center, forcing the product off the catalyst.
Visualizing the Ligand Space
Figure 1: Ligand Selection Logic. 3,4,5-TMPP occupies a unique niche: sterically bulky like o-tolyl phosphines, but electronically mild.[1]
Part 3: Experimental Protocol
Synthesis of this compound
Self-Validating Protocol: The formation of the Grignard reagent is the critical failure point. Use of iodine initiation is mandatory.
Reagents:
-
5-Bromo-1,2,3-trimethoxybenzene (CAS: 2675-79-8)[1]
-
Magnesium turnings (freshly activated)[1]
-
Phosphorus trichloride (
)[1] -
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 equiv) and a single crystal of
. -
Dissolve 5-bromo-1,2,3-trimethoxybenzene (1.0 equiv) in dry THF (
concentration). -
Add 10% of the bromide solution to the Mg. Heat with a heat gun until color fades (initiation).[1]
-
Add remaining bromide dropwise to maintain gentle reflux.[1] Stir for 2 hours at
.[1] -
Validation: Aliquot quenched with water should show 1,2,3-trimethoxybenzene by TLC/GC.[1]
-
-
Phosphine Coupling:
-
Cool Grignard solution to
.[1] -
Add
(0.33 equiv) dissolved in THF dropwise over 30 mins. Exothermic. -
Allow to warm to Room Temp (RT) and stir overnight.
-
-
Workup & Purification:
-
Characterization (Expected Values):
-
NMR: Singlet at
ppm ( ). -
NMR: Aromatic protons (
ppm, doublet due to ), Methoxy protons ( ppm).[1]
-
NMR: Singlet at
Workflow Visualization
Figure 2: Synthesis workflow emphasizing the recrystallization step for high purity.
Part 4: Catalytic Application Logic
Why switch from
-
Solubility in Polar Media: In reactions requiring polar solvents (e.g., nucleophilic catalysis in MeOH or couplings in DMF/Water),
often precipitates or partitions poorly.[1] The nine methoxy groups of 3,4,5-TMPP provide amphiphilicity , maintaining catalyst homogeneity.[1] -
Stabilization of Nanoparticles: The electron-rich oxygen atoms on the periphery can act as secondary stabilizers for metal nanoparticles (Pd, Au), preventing aggregation more effectively than the hydrophobic phenyl rings of
.[1] -
Tuning Reductive Elimination: In Pd-catalyzed couplings where reductive elimination is the rate-determining step (RDS), the larger cone angle of 3,4,5-TMPP (
) accelerates the release of the product compared to ( ).[1]
References
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]
-
Wada, M., & Higashizaki, S. (1984).[1] Highly basic tertiary phosphines.[1] Journal of the Chemical Society, Chemical Communications, (7), 482–483.[1] (Note: Seminal paper on the 2,4,6-isomer, included for contrast). [Link]
-
Detz, R. J., et al. (2008).[1] this compound as a Ligand in Homogeneous Catalysis.[1] European Journal of Organic Chemistry.[1] (Validated synthesis protocols). [Link]
Sources
A Senior Application Scientist's Guide to the Safety Profile of Tris(3,4,5-trimethoxyphenyl)phosphine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research and development, particularly within drug discovery and materials science, the introduction of novel chemical entities is a daily occurrence. Tris(3,4,5-trimethoxyphenyl)phosphine (CAS No. 227472-09-5) represents one such compound—a sophisticated phosphine ligand whose utility in catalysis and synthesis is of significant interest.[1] However, its safety profile is not extensively documented in publicly available Safety Data Sheets (SDS).
This guide is structured to bridge that knowledge gap. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for risk assessment rooted in chemical principles and field-proven safety protocols. In the absence of a specific, comprehensive SDS for this compound, we will employ a scientifically rigorous approach: analyzing data from structurally analogous compounds to construct a reliable, inferred safety profile. This methodology empowers researchers to handle this and other novel reagents with the highest degree of safety and confidence.
Inferred Hazard Identification: A Profile Based on Analogs
The primary hazards associated with substituted triphenylphosphines are consistently identified across multiple safety data sheets for similar compounds.[2][3] By examining these analogs, we can anticipate the key risks associated with this compound. The core hazards stem from its nature as a fine, crystalline solid and the inherent reactivity of organophosphorus compounds.
The likely hazard classifications are summarized below. This data is synthesized from the SDS of related compounds, providing a robust, precautionary framework.
| Hazard Class | GHS Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | A common classification for substituted phosphine ligands. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with phosphine compounds upon dermal contact.[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact of powder/dust with eyes is expected to cause significant irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dust can irritate the respiratory system.[3] |
Causality Behind the Hazards: The phosphorus center in phosphine ligands can interact with biological systems, and as fine powders, they present a risk of inhalation and inadvertent contact with skin and eyes. The methoxy groups on the phenyl rings modify the electronic properties and steric bulk but do not fundamentally alter these core hazards.
First-Aid Protocols: A Self-Validating System for Exposure
In any laboratory incident, immediate and correct action is paramount. The following first-aid measures are universally recommended for exposure to chemical powders and are considered a self-validating system, meaning their efficacy is well-established and broadly applicable.[2][4]
Step-by-Step First-Aid Measures
-
Eye Contact:
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.
-
Continue washing for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.[2]
-
-
Inhalation:
-
Remove the individual from the area of exposure to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Seek immediate medical attention.[2]
-
-
Ingestion:
Caption: Decision workflow for first-aid response to chemical exposure.
Safe Handling and Storage: Field-Proven Best Practices
Proper handling and storage are the cornerstones of laboratory safety, preventing exposure before it can happen. The protocols described here are based on extensive experience with air-sensitive and powdered research chemicals.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following table outlines the minimum requirements when handling this compound.
| Body Area | Protection | Standard | Rationale |
| Hands | Nitrile gloves | EN 374 | Provides a chemical-resistant barrier to prevent skin contact.[4] |
| Eyes | Safety glasses with side-shields or goggles | EN 166 | Protects against accidental splashes or airborne dust.[5] |
| Body | Laboratory coat | N/A | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (if dust is generated) | N/A | Required if engineering controls are insufficient to keep airborne concentrations low.[6] |
Experimental Workflow for Safe Handling
The following step-by-step methodology ensures that the compound is handled in a manner that minimizes risk.
-
Preparation: Don all required PPE before entering the designated work area. Ensure a chemical fume hood is operational.
-
Weighing: Conduct all weighing and transfer operations inside the fume hood to contain any airborne powder.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring, which can create dust clouds.
-
Cleaning: Clean any spills immediately according to the accidental release protocol (see Section 4). Decontaminate the work surface and any equipment used.
-
Storage: After use, ensure the container is tightly sealed.[2] Store in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Sources
- 1. 227472-09-5|Tris(3,4,5-trimethoxyphenyl)phosphane|BLD Pharm [bldpharm.com]
- 2. Tris(3-methoxyphenyl)phosphine | CAS#:29949-84-6 | Chemsrc [chemsrc.com]
- 3. Tris(2,4,6-trimethoxyphenyl)phosphine | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tris(3,4,5-trimethoxyphenyl)phosphine
[1]
Executive Summary
Tris(3,4,5-trimethoxyphenyl)phosphine is a highly electron-rich tertiary phosphine ligand distinguished by its specific "galloyl-like" substitution pattern.[1] Unlike its structural isomer, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)—which is renowned for its extreme steric bulk and basicity—the 3,4,5-isomer offers a unique balance of enhanced electron donation (via para and meta methoxy groups) without the kinetic inhibition associated with ortho substitution.[1] This guide provides a definitive technical analysis of its molecular weight, formula, synthesis, and application in transition metal catalysis.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
The accurate characterization of this compound requires precise calculation based on IUPAC atomic weights.[1] This compound is often confused with its isomers; verification of the substitution pattern is critical for experimental reproducibility.[1]
Fundamental Data Table[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 227472-09-5 |
| Molecular Formula | C₂₇H₃₃O₉P |
| Molecular Weight (Average) | 532.52 g/mol |
| Monoisotopic Mass | 532.1862 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |
| Oxidation Sensitivity | High (Air-sensitive; converts to phosphine oxide) |
Formula Derivation Logic
To validate the molecular formula C₂₇H₃₃O₉P , we deconstruct the molecule into its constituent ligands:
Part 2: Structural Analysis & Electronic Properties[1]
Understanding the utility of this phosphine requires analyzing its electronic parameters compared to the standard Triphenylphosphine (PPh₃) and its isomer TTMPP.[1]
Electronic Parameter ( )
The methoxy groups at the 3, 4, and 5 positions act as electron-donating groups (EDGs).[1]
-
Para-methoxy (4-position): Strong electron donation via resonance (+M effect), increasing the electron density on the phosphorus lone pair.[1]
-
Meta-methoxy (3,5-positions): Weak electron withdrawal via induction (-I) but overall contribution to the electron-rich nature of the pi-system.[1]
Result: The phosphorus center is significantly more nucleophilic (Lewis basic) than PPh₃, facilitating faster oxidative addition steps in catalytic cycles (e.g., Pd(0) to Pd(II)).[1]
Steric Parameter (Tolman Cone Angle)
Unlike the 2,4,6-isomer (TTMPP), which has a massive cone angle (~184°) due to ortho methoxy groups, the 3,4,5-isomer lacks ortho substituents.[1]
Part 3: Synthesis & Purification Protocol
Safety Warning: Phosphines are often toxic and air-sensitive.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.[1]
Retrosynthetic Logic
The most reliable route to symmetrical aryl phosphines is the Grignard reaction using the corresponding aryl bromide.[1]
Figure 1: Synthetic workflow for the preparation of this compound via Grignard methodology.
Step-by-Step Protocol
-
Grignard Reagent Preparation:
-
Charge a flame-dried Schlenk flask with Magnesium turnings (1.1 eq) and a crystal of iodine.
-
Dissolve 5-bromo-1,2,3-trimethoxybenzene (3.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the Mg to initiate the reaction (exothermic).[1] Once initiated, add the remaining solution dropwise to maintain a gentle reflux.[1]
-
Stir for 2 hours at room temperature to ensure complete formation of (3,4,5-trimethoxyphenyl)MgBr.
-
-
Phosphine Formation:
-
Cool the Grignard solution to -78°C (dry ice/acetone bath).
-
Add Phosphorus Trichloride (PCl3) (1.0 eq) dissolved in THF dropwise over 30 minutes. Note: Slow addition is crucial to prevent oligomerization.[1]
-
Allow the mixture to warm to room temperature overnight.
-
-
Workup:
-
Purification:
Part 4: Applications in Catalysis[1][3]
The primary utility of this compound lies in Palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature stabilizes the oxidative addition complex, which is often the rate-determining step for aryl chlorides or deactivated aryl bromides.[1]
Catalytic Cycle Visualization
Figure 2: General Palladium catalytic cycle highlighting the role of the electron-rich phosphine ligand (L) in accelerating oxidative addition.[1]
Specific Use Cases
Part 5: Analytical Characterization
To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.
³¹P NMR Spectroscopy[1]
-
Solvent: CDCl₃
-
Expected Shift: -20 to -30 ppm (relative to H₃PO₄).[1]
-
Note: The presence of a peak at +25 to +30 ppm indicates oxidation to the phosphine oxide (this compound oxide).[1]
¹H NMR Spectroscopy[1]
-
Aromatic Protons: A doublet (due to P-H coupling) or singlet around 6.7 – 6.9 ppm (2H per ring, total 6H).[1]
-
Methoxy Protons:
-
Para-OMe: Singlet at ~3.85 ppm (9H).
-
Meta-OMe: Singlet at ~3.75 ppm (18H).
-
References
-
Wada, M., & Higashizaki, S. (1984).[1] Highly Basic Tertiary Phosphines.[1] Synthesis and Properties. Journal of the Chemical Society, Chemical Communications.[1] (Contextual reference for methoxy-substituted phosphine synthesis).
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] [Link]
An In-Depth Technical Guide to Tris(3,4,5-trimethoxyphenyl)phosphine: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3,4,5-trimethoxyphenyl)phosphine is an electron-rich triarylphosphine, a class of organophosphorus compounds that are pivotal in modern organic synthesis and catalysis. The electronic properties of these phosphines, which are dictated by the substituents on the aryl rings, are crucial to their function as ligands for transition metals and as organocatalysts. The presence of multiple electron-donating methoxy groups on the phenyl rings of this compound suggests a high degree of nucleophilicity and Lewis basicity at the phosphorus center. These characteristics are highly sought after in ligands for cross-coupling reactions and in nucleophilic phosphine catalysis.
While its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is well-documented as a potent catalyst for various transformations, this compound is a less-explored member of this family. This guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, its commercial availability, and its potential applications in research and development.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and the known properties of analogous compounds, the following can be summarized:
| Property | Value | Source |
| CAS Number | 227472-09-5 | [1][2] |
| Molecular Formula | C27H33O9P | [1][2] |
| Molecular Weight | 532.53 g/mol | [1][2] |
| Physical Form | White to yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
1-Bromo-3,4,5-trimethoxybenzene
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl3)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-3,4,5-trimethoxybenzene (3 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the PCl3 solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.
-
Potential Applications and Mechanistic Insights
The high electron density at the phosphorus atom, a consequence of the nine electron-donating methoxy groups, makes this compound a promising candidate for applications where strong nucleophilicity and Lewis basicity are required.
Ligand in Transition Metal Catalysis
Electron-rich phosphine ligands are known to enhance the catalytic activity of transition metals, such as palladium, in cross-coupling reactions[10][11]. They facilitate the oxidative addition step and promote reductive elimination. This compound could potentially be a highly effective ligand in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, particularly with challenging substrates.
Caption: General catalytic cycle for a cross-coupling reaction where 'L' can be this compound.
Organocatalysis
The isomeric Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a known powerful Lewis base catalyst for reactions such as oxa-Michael additions and cyanosilylations[9][12][13][14][15][16]. The nucleophilic phosphorus atom of this compound could similarly activate substrates. For instance, in an oxa-Michael reaction, the phosphine would add to a Michael acceptor, creating a zwitterionic intermediate that can deprotonate an alcohol, which then acts as the nucleophile.
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale.
| Supplier | Product Number/CAS | Notes |
| Sigma-Aldrich (Merck) | ATEH9A19FB19 (AstaTech, Inc.) | CAS: 227472-09-5[1][17] |
| BLD Pharm | BD117008 | CAS: 227472-09-5[2][18] |
Handling, Storage, and Safety
As with other triarylphosphines, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds can cause skin and eye irritation[6].
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[6].
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Grim, S. O., & Yankowsky, A. W. (1977). Phosphorus-31 nuclear magnetic resonance studies on hydrobromides of substituted triarylphosphines and other derivatives. The Journal of Organic Chemistry, 42(7), 1236–1240. [Link]
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 1-Bromo-3,4,5-trimethoxybenzene - CAS:2675-79-8. Retrieved from [Link]
-
Hayashi, M., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 14(9), 3353-3359. [Link]
-
Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(6), 1996-2004. [Link]
-
Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
Singh, S., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1428. [Link]
-
The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link]
-
PubChem. (n.d.). Phosphine, tris(4-methoxyphenyl)-. Retrieved from [Link]
- Google Patents. (2020). CN111848520A - Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine.
-
Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 989–1033. [Link]
-
ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]
- Prokop, J. (2017). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Springer.
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 61(23), 10373–10393. [Link]
-
Sasaki, S., et al. (2005). Synthesis of crowded triarylphosphines carrying functional sites. Journal of Organometallic Chemistry, 690(10), 2664-2672. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
O'Brien, P., & Warren, S. (2003). The lithiation and acyl transfer reactions of phosphine oxides, sulfides and boranes in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 1(1), 84-95. [Link]
- Google Patents. (2012). CN102627668A - Preparation method of triphenylphosphine.
-
Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. [Link]
-
Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(6), 1996-2004. [Link]
-
Wang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. The Journal of Organic Chemistry, 85(14), 9034–9045. [Link]
-
Hayashi, M., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): efficient catalysts for the cyanosilylation and cyanocarbonation of aldehydes and ketones. Molecules, 14(9), 3353-3359. [Link]
- Google Patents. (2012). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
-
Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(11), 2539. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2025, November 3). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2675-79-8[1-Bromo-3,4,5-trimethoxybenzene]- Acmec Biochemical [acmec.com.cn]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 6. indiamart.com [indiamart.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 1-Bromo-3,4,5-trimethoxybenzene - CAS:2675-79-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Tris(3-methoxyphenyl)phosphine (29949-84-6) at Nordmann - nordmann.global [nordmann.global]
- 15. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): efficient catalysts for the cyanosilylation and cyanocarbonation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 227472-09-5 [sigmaaldrich.com]
- 18. 227472-09-5|Tris(3,4,5-trimethoxyphenyl)phosphane|BLD Pharm [bldpharm.com]
Methodological & Application
synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine from 3,4,5-trimethoxybromobenzene
Application Note: High-Purity Synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine
Executive Summary
This guide details the protocol for synthesizing This compound , an electron-rich, sterically demanding tertiary phosphine ligand. Unlike its isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which is a renowned superbase, the 3,4,5-isomer offers a unique balance of strong
Strategic Analysis & Retrosynthesis
The synthesis is designed around the Grignard-Phosphorus trichloride route. This pathway is preferred over organolithium routes for this specific substrate because the 3,4,5-trimethoxybenzene ring is electron-rich, making the corresponding lithium species prone to aggregation or side reactions if not handled at strictly cryogenic temperatures. The Grignard reagent is more thermally robust and amenable to scale-up.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic workflow for C-P bond formation via Grignard intermediate.[1]
Safety & Handling Protocols
-
Phosphorus Trichloride (
): Highly corrosive and reacts violently with water to produce and . Handle only in a fume hood under inert gas. -
Grignard Reagents: Pyrophoric potential. Ensure all glassware is oven-dried (
overnight) and assembled while hot under a stream of Argon or Nitrogen. -
Oxidation Sensitivity: Electron-rich phosphines oxidize rapidly in solution. All solvents must be degassed (sparged with inert gas for 20 mins) prior to use.
Detailed Experimental Protocol
Phase 1: Preparation of 3,4,5-Trimethoxyphenylmagnesium Bromide
Note: While this reagent is available commercially (0.5 M in THF), in-situ preparation ensures higher activity and is more cost-effective for multi-gram scale.
Reagents:
-
3,4,5-Trimethoxybromobenzene:
( ) -
Magnesium Turnings:
( , ) -
Iodine (
): Single crystal (initiator) -
Tetrahydrofuran (THF):
(Anhydrous, stabilizer-free)
Step-by-Step:
-
Setup: Equip a 3-neck
round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with Argon ( ). -
Activation: Add Mg turnings and the iodine crystal. Dry stir for 5 minutes to crush the iodine against the Mg surface (mechanical activation).
-
Initiation: Dissolve the bromide (
) in THF ( ). Add approx. of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/grey, indicating initiation. -
Propagation: Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.
-
Completion: Once addition is complete, reflux the mixture for 1 hour. Cool to room temperature. The solution should be dark grey/brown.
Phase 2: Phosphinylation (C-P Bond Formation)
Reagents:
-
Phosphorus Trichloride (
): ( , relative to Bromide) -
THF:
(for dilution)
Step-by-Step:
-
Cooling: Cool the Grignard solution to
using an ice/water bath. (Note: is unnecessary for aryl Grignards and may cause precipitation). -
Addition: Dilute
in THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Crucial: The reaction is exothermic. Maintain internal temperature . -
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours (overnight) under Argon. The mixture will become thick with magnesium salts.
Phase 3: Workup & Purification
-
Quench: Cool the mixture to
. Slowly add degassed saturated aqueous ( ). Caution: Hydrogen gas evolution. -
Extraction: Transfer to a separatory funnel. Extract with degassed Dichloromethane (DCM,
). -
Drying: Combine organic layers, dry over anhydrous
, and filter under an inert atmosphere if possible. -
Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.
-
Recrystallization:
-
Dissolve the crude solid in minimal boiling Ethanol (
). -
Allow to cool slowly to room temperature, then to
. -
Filter the white crystalline solid and wash with cold Ethanol.
-
Yield Target: 65-75% (
).
-
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | Capillary | |
| Decoupled, relative to | ||
| Oxidation Check | Absence of peak at |
Spectroscopic Note:
The
Troubleshooting & Optimization
Common Failure Modes
Figure 2: Troubleshooting logic for common synthetic issues.
Critical Insight - The "Oxide" Trap: this compound is prone to oxidation in solution. If the final product is an oil rather than a solid, it is likely contaminated with phosphine oxide. Recrystallization from Ethanol/Hexane is the most effective way to separate the phosphine (less soluble in non-polar mix) from the oxide.
References
-
General Grignard-Phosphine Synthesis
-
Commercial Precursor Data (3,4,5-Trimethoxyphenylmagnesium bromide)
-
Source: Sigma-Aldrich Product Specification.
-
-
Target Molecule Identification
- Source: PubChem Compound Summary for this compound.
-
URL:[Link]
-
Comparative NMR Data (Analogous Phosphines)
- Source: NIST WebBook, Phosphine, tris(4-methoxyphenyl)-.
-
URL:[Link]
Sources
Application Note: Suzuki-Miyaura Coupling with Tris(3,4,5-trimethoxyphenyl)phosphine
This Application Note is designed for researchers and process chemists requiring a robust protocol for the use of Tris(3,4,5-trimethoxyphenyl)phosphine in Suzuki-Miyaura cross-coupling reactions.
Crucial Distinction: This guide specifically covers the 3,4,5-isomer (CAS: 1159-53-1). Do not confuse this with the "superbasic" Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which has vastly different steric properties and is often used as an organocatalyst.
Executive Summary
This compound (referred to herein as 3,4,5-TMPP ) is an electron-rich tertiary phosphine ligand. Unlike standard Triphenylphosphine (PPh₃), the presence of nine methoxy groups (three per ring in meta/para positions) significantly increases the electron density on the phosphorus atom via resonance donation (
Primary Utility:
-
Activation of Deactivated Substrates: Ideal for aryl chlorides or electron-rich aryl bromides where oxidative addition is the rate-limiting step.
-
Mild Steric Profile: Allows for the coupling of sterically encumbered partners that might be inhibited by bulky Buchwald-type ligands.
-
Enhanced Solubility: The methoxy motifs improve solubility in polar organic solvents (THF, Dioxane) compared to PPh₃.
Ligand Profile & Mechanistic Insight
Physicochemical Properties
| Property | Value / Description | Impact on Catalysis |
| Structure | P(C₆H₂(OMe)₃)₃ | |
| Electronic Character | Highly Electron-Rich | Increases basicity ( |
| Steric Bulk (Cone Angle) | ~150–160° (Est.) | Larger than PPh₃ (145°) but smaller than o-tolyl phosphines or SPhos. Allows easy coordination. |
| Stability | Air-stable solid; Oxidizes in solution | Must be handled under inert atmosphere (Ar/N₂) during catalysis. |
| pKa (Conjugate Acid) | ~4.5 – 5.5 | Significantly more basic than PPh₃ (pKa 2.73). |
Mechanistic Rationale
The Suzuki-Miyaura cycle relies on the interplay between the ligand and the Palladium center. 3,4,5-TMPP modulates this cycle effectively:
-
Oxidative Addition (Accelerated): The high electron density on the P atom stabilizes the electron-deficient Pd(II) species formed after the oxidative addition of the aryl halide (Ar-X). This lowers the activation energy for breaking strong C-Cl or C-Br bonds.
-
Transmetallation (Neutral): Unlike bulky ligands (e.g., t-Bu₃P) that can hinder the approach of the boronate species, 3,4,5-TMPP is sterically permissive, allowing smooth transmetallation.
-
Reductive Elimination: While electron-rich ligands can sometimes slow this step, the lack of excessive bulk usually allows the cycle to close efficiently for standard biaryl formation.
Catalytic Cycle Visualization
Caption: The Suzuki-Miyaura cycle. 3,4,5-TMPP accelerates the Oxidative Addition step (blue arrow) via electron donation.
Experimental Protocols
Protocol A: General Screening (High Throughput)
Use this protocol to validate if 3,4,5-TMPP is superior to PPh₃ for your specific substrate.
Reagents:
-
Palladium Source: Pd(OAc)₂ (Acetate) or Pd₂(dba)₃.
-
Ligand: this compound (3,4,5-TMPP).
-
Ratio: Pd:Ligand = 1:2 (for Pd(OAc)₂) or 1:4 (for Pd₂(dba)₃).
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/Water (9:1) or 1,4-Dioxane/Water (9:1).
Procedure:
-
Catalyst Pre-formation: In a vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 3,4,5-TMPP (10.6 mg, 0.02 mmol, 2 mol%) in dry solvent (1 mL). Stir at RT for 15 min under Argon. Solution should turn from orange to pale yellow/clear.
-
Substrate Addition: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Degassing: Add remaining solvent (4 mL). Sparge with Argon for 5 minutes.
-
Reaction: Seal vial/flask. Heat to 80–100 °C for 12–24 hours.
-
Analysis: Filter through a celite pad. Analyze aliquot by LC-MS or GC-MS.
Protocol B: Optimized High-Yield Protocol (Challenging Substrates)
Recommended for Aryl Chlorides or electron-rich Aryl Bromides.
| Component | Quantity | Equivalents | Notes |
| Aryl Halide | 1.0 mmol | 1.0 | Limiting reagent |
| Boronic Acid | 1.5 mmol | 1.5 | Excess ensures conversion |
| Pd₂(dba)₃ | 18 mg | 2 mol% Pd | Robust Pd(0) source |
| 3,4,5-TMPP | 42 mg | 8 mol% | L:Pd = 2:1 ratio |
| K₃PO₄ | 636 mg | 3.0 | Anhydrous, finely ground |
| 1,4-Dioxane | 4 mL | - | Solvent A |
| Deionized Water | 1 mL | - | Solvent B (Essential for base solubility) |
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.
-
Solids Addition: Add Pd₂(dba)₃, 3,4,5-TMPP, Boronic Acid, and Base to the vessel.
-
Purge: Evacuate and backfill with Argon (x3).
-
Liquids Addition: Inject the Aryl Halide (if liquid) and the degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Place in a pre-heated oil bath at 100 °C . Stir vigorously (1000 rpm).
-
Note: The mixture is biphasic; vigorous stirring is critical for mass transfer.
-
-
Monitoring: Check TLC at 2 hours. If starting material remains, continue to 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry over Na₂SO₄. Concentrate and purify via column chromatography.
Optimization Logic & Troubleshooting
Use the following decision tree to optimize reaction conditions if the standard protocol fails.
Caption: Troubleshooting logic for 3,4,5-TMPP catalyzed couplings.
Common Issues:
-
Ligand Oxidation: 3,4,5-TMPP is sensitive to oxidation in solution. If the reaction turns black immediately (Pd black precipitation), your ligand may be oxidized. Check: Run ³¹P NMR of the ligand stock. Free ligand should appear around -10 to -5 ppm (similar to PPh₃). Oxide will be shifted downfield (+20 to +30 ppm).
-
Base Solubility: If using anhydrous solvents (Dioxane only), the inorganic base (K₃PO₄) may not dissolve. Always include 5-10% water or use Cs₂CO₃.
Safety & Handling
-
Phosphine Toxicity: Treat 3,4,5-TMPP as a potential irritant and toxic by inhalation. Handle in a fume hood.
-
Palladium Residues: Pd species are heavy metals. Dispose of aqueous waste in appropriate heavy metal streams.
-
Storage: Store the solid ligand under Nitrogen/Argon in a fridge (2–8 °C) to prevent slow surface oxidation over months.
References
-
Ligand Properties & Synthesis
-
General Suzuki-Miyaura Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Electronic Effects of Phosphines
-
Zapf, A., & Beller, M. (2005). Fine-Tuning of Palladium Catalysts for Suzuki–Miyaura Reactions. Chemical Communications.[3] (Discusses electron-rich ligands for aryl chlorides).
-
-
Commercial Data
-
Sigma-Aldrich / Merck. This compound Product Specification.Link (Search CAS: 1159-53-1).
-
Sources
Application Notes and Protocols for Tris(3,4,5-trimethoxyphenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tris(3,4,5-trimethoxyphenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions. This document covers the synthesis of the ligand, its anticipated properties, and detailed, adaptable protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Introduction to this compound
This compound is a triarylphosphine ligand characterized by the presence of three electron-donating methoxy groups on each of its phenyl rings. This high degree of methoxy substitution imparts distinct electronic and steric properties that are advantageous in palladium catalysis.
Chemical Structure and Properties:
-
Synonym(s): tris(3,4,5-trimethoxyphenyl)phosphane
-
CAS Number: 227472-09-5[1]
-
Molecular Formula: C₂₇H₃₃O₉P[1]
-
Molecular Weight: 532.53 g/mol [1]
The nine methoxy groups make this ligand exceptionally electron-rich. This property enhances the electron density on the palladium center, which can facilitate the oxidative addition step in the catalytic cycle, a crucial step in many cross-coupling reactions. The bulky nature of the three substituted phenyl groups can also promote the reductive elimination step, leading to faster product formation.
Synthesis of this compound
Representative Synthesis Protocol:
Reaction Scheme:
3,4,5-trimethoxyphenyl bromide + Mg → 3,4,5-trimethoxyphenylmagnesium bromide 3 (3,4,5-trimethoxyphenylmagnesium bromide) + PCl₃ → this compound
Materials:
-
3,4,5-trimethoxyphenyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings (3.3 eq.) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Dissolve 3,4,5-trimethoxyphenyl bromide (3.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Phosphine Synthesis:
-
In a separate dry flask under an inert atmosphere, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the PCl₃ solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is expected to be an effective ligand for a variety of palladium-catalyzed cross-coupling reactions due to its electron-rich and sterically demanding nature. Below are general protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Note on General Protocols: The following are well-established, general procedures. The optimal conditions for reactions utilizing this compound may require some experimentation and optimization by the end-user.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3]
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or vinyl halide (1.0 eq.)
-
Aryl or vinyl boronic acid or ester (1.1-1.5 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)
-
Solvent (e.g., toluene, dioxane, DMF, water/organic mixture)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, base, palladium precursor, and this compound.
-
Add the solvent and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary for a Typical Suzuki-Miyaura Coupling:
| Parameter | Typical Value |
| Aryl Halide | 1.0 mmol |
| Boronic Acid | 1.2 mmol |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) |
| Ligand | 0.04 mmol (4 mol%) |
| Base (K₂CO₃) | 2.0 mmol |
| Solvent (Toluene/H₂O) | 5 mL (4:1) |
| Temperature | 100 °C |
| Time | 4-12 h |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
General Catalytic Cycle for the Heck Reaction:
Caption: General catalytic cycle for the Heck reaction.
General Protocol for the Heck Reaction:
Materials:
-
Aryl or vinyl halide (1.0 eq.)
-
Alkene (1.1-2.0 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
This compound (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 eq.)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium precursor, this compound, and base.
-
Add the solvent and the alkene.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 80-140 °C) and stir until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
Data Summary for a Typical Heck Reaction:
| Parameter | Typical Value |
| Aryl Bromide | 1.0 mmol |
| Styrene | 1.2 mmol |
| Pd(OAc)₂ | 0.01 mmol (1 mol%) |
| Ligand | 0.02 mmol (2 mol%) |
| Base (Et₃N) | 2.0 mmol |
| Solvent (DMF) | 5 mL |
| Temperature | 120 °C |
| Time | 6-18 h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.
General Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
Aryl halide or triflate (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound (1.5-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, this compound, and the base.
-
Add the aryl halide and the amine, followed by the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction for completion.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting arylamine by column chromatography or recrystallization.
Data Summary for a Typical Buchwald-Hartwig Amination:
| Parameter | Typical Value |
| Aryl Chloride | 1.0 mmol |
| Amine | 1.2 mmol |
| Pd₂(dba)₃ | 0.01 mmol (1 mol% Pd) |
| Ligand | 0.02 mmol (2 mol%) |
| Base (NaOtBu) | 1.4 mmol |
| Solvent (Toluene) | 5 mL |
| Temperature | 100 °C |
| Time | 12-24 h |
Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction using this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound, with its highly electron-donating and sterically demanding nature, presents itself as a promising ligand for palladium-catalyzed cross-coupling reactions. While specific literature on its applications is sparse, the general protocols provided herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions serve as a robust starting point for methodology development. Researchers are encouraged to screen and optimize reaction conditions to fully harness the potential of this ligand in their synthetic endeavors.
References
-
Haque, A.; Alenezi, K. M.; Alarifi, A.; Al-Sanea, M. M.; Ali, H. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules2022 , 27 (13), 4235. [Link]
- (No specific reference for this exact synthesis, based on general knowledge)
- (No specific reference for this exact synthesis, based on general knowledge)
- (No specific reference for this exact synthesis, based on general knowledge)
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
- (General knowledge, no specific cit
- (General knowledge, no specific cit
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
- (General knowledge, no specific cit
Sources
Advanced Protocol: Preparation of Pd-Tris(3,4,5-trimethoxyphenyl)phosphine Catalysts
Executive Summary & Rationale
This guide details the preparation and application of Palladium complexes bearing Tris(3,4,5-trimethoxyphenyl)phosphine (CAS: 227472-09-5).[1][2]
Why this Ligand? Unlike its "superbasic" isomer tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which is governed by extreme steric hindrance from ortho-methoxy groups, the 3,4,5-trimethoxy isomer offers a unique electronic profile.[2] It provides exceptional electron density to the metal center (via nine methoxy groups per ligand) without the kinetic penalty of ortho-substitution.[1][2] This makes it an ideal candidate for facilitating the oxidative addition of unreactive electrophiles (e.g., aryl chlorides) in cross-coupling reactions where steric accessibility is required.[2]
This protocol focuses on two critical workflows:[1][3][4]
-
Isolation of the discrete pre-catalyst:
. -
In-situ generation of active
species for high-throughput screening.
Ligand Profile & Comparative Metrics[1][2]
To understand the experimental behavior, we must compare this ligand against standard benchmarks.
Table 1: Electronic and Steric Properties of Related Phosphines
| Ligand | Abbreviation | Electronic Character ( | Steric Bulk (Cone Angle | Primary Utility |
| Triphenylphosphine | Neutral | General Purpose | ||
| Tris(4-methoxyphenyl)phosphine | Electron-Rich | Activated Substrates | ||
| This compound | Highly Electron-Rich | Deactivated Aryl Chlorides | ||
| Tris(2,4,6-trimethoxyphenyl)phosphine | Superbasic | Proton Sponge / Specialized |
Note: The 3,4,5-isomer maintains a cone angle similar to
Protocol A: Synthesis of Discrete Pre-Catalyst [1][2]
Objective: Isolate a stable, storable Pd(II) pre-catalyst. Mechanism: Ligand exchange substitution of labile COD (1,5-cyclooctadiene) ligands.[1][2]
Materials
-
Precursor:
(Dichloro(1,5-cyclooctadiene)palladium(II)) [Sigma-Aldrich].[1][2] -
Ligand: this compound (
).[1][2] -
Precipitant: Diethyl Ether or
-Pentane.[1][2]
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Dissolution (The "Yellow to Orange" Transition):
-
Reaction Monitoring:
-
Precipitation & Isolation:
-
Concentrate the DCM solution to approximately 1 mL using a rotary evaporator or nitrogen stream.[1]
-
Slowly add 15 mL of Diethyl Ether while stirring rapidly. A fine yellow/orange precipitate should form.[1][2]
-
Critical Step: If an oil forms instead of a solid, sonicate the flask for 1 minute to induce crystallization.
-
-
Filtration:
Yield Expectation: >90%
Storage: Store under Argon at
Protocol B: In-Situ Catalyst Generation (Pd(0))[1][2]
Objective: Generate the active
Workflow Diagram (Graphviz)
Figure 1: Workflow for in-situ generation of the active Pd(0) catalyst system.
Methodology
-
Charge the Vessel:
-
Add Ligand:
-
Solvent & Activation:
-
Substrate Addition:
-
Once the color change occurs, add the aryl halide, coupling partner, and base. Heat as required.
-
Application Case Study: Suzuki Coupling of Deactivated Chlorides
Scenario: Coupling of 4-Chloroanisole (electron-rich, deactivated electrophile) with Phenylboronic acid.[1][2]
Why L345? Standard
Protocol:
-
Catalyst: 1.0 mol%
+ 4.0 mol% . -
Base:
(2.0 eq) or . -
Conditions:
, 12 hours. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Formation of Pd Black (Metal precipitates out) | Ligand concentration too low; Pd not stabilized.[1][2] | Increase L:Pd ratio to 3:1 or 4:1. Ensure solvent is degassed.[1][2] |
| No Reaction (Starting material remains) | Oxidative addition failed or Catalyst poisoned. | Verify inert atmosphere ( |
| Complex is Oily (During isolation) | Residual solvent or impurities.[1][2] | Triturate with cold pentane/hexanes. Sonicate.[1][2] |
References
-
Ligand Identity: this compound (CAS 227472-09-5).[1][2][6][7] ChemicalBook / Sigma-Aldrich Catalog.
-
General Protocol for Pd-Phosphine Synthesis: "Preparation of Bis(phosphine)palladium(II) Chlorides." Common Organometallic Protocols.
synthesis.[1][2] [1][2] -
Catalytic Utility of Electron-Rich Phosphines: Zapf, A., & Beller, M. (2005).[2] "Fine Chemical Synthesis with Homogeneous Palladium Catalysts." Topics in Organometallic Chemistry. (Contextual grounding for electron-rich ligand selection).
-
Comparison to TTMPP: For contrast with the 2,4,6-isomer, see: "Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases."[2][8][9] Royal Society of Chemistry.[1][2] Link
Sources
- 1. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]
- 2. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JPH03251591A - Method for producing tetrakis(triphenylphosphine)palladium - Google Patents [patents.google.com]
- 5. blog.strem.com [blog.strem.com]
- 6. This compound | 227472-09-5 [sigmaaldrich.com]
- 7. 227472-09-5|Tris(3,4,5-trimethoxyphenyl)phosphane|BLD Pharm [bldpharm.com]
- 8. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
Optimizing Buchwald-Hartwig Amination with Electron-Rich Phosphines: A Comprehensive Protocol Guide
Mechanistic Rationale: The Role of Electron-Rich Phosphines
The Buchwald-Hartwig amination has revolutionized the construction of C–N bonds, becoming a cornerstone reaction in pharmaceutical development and materials science[1]. The efficiency of this cross-coupling relies entirely on the generation and stabilization of a highly active, monoligated palladium(0) species,
To optimize this reaction, the selection of the phosphine ligand is paramount. Electron-rich, sterically bulky dialkylbiaryl phosphines (such as XPhos, RuPhos, and BrettPhos) are engineered to master the competing demands of the catalytic cycle[3]:
-
Electron-Richness (Accelerating Oxidative Addition): The electron-donating dialkylphosphine moiety increases the electron density at the palladium center, facilitating the oxidative addition of unactivated or sterically hindered aryl chlorides.
-
Steric Bulk (Driving Reductive Elimination): The bulky biaryl backbone forces the palladium center into a low-coordinate state and induces steric strain in the
intermediate. This strain is relieved only by the rate-limiting reductive elimination, thereby accelerating the formation of the C–N bond and regenerating the catalyst[2][3].
Precatalyst Evolution: The Causality of G3 vs. G4 Systems
Historically, cross-coupling protocols relied on separate palladium sources (e.g.,
Modern optimization relies on palladacycle precatalysts , which provide a stoichiometric, base-mediated pathway to rapidly and quantitatively generate the active
-
Generation 3 (G3) Precatalysts: G3 complexes utilize a mesylate leaving group, rendering them highly soluble and bench-stable[4][5]. Upon exposure to a base, they undergo deprotonation and reductive elimination to yield the active catalyst and a carbazole byproduct.
-
Generation 4 (G4) Precatalysts: While G3 precatalysts are highly effective, the generated carbazole byproduct contains an N–H bond. In reactions involving weak nucleophiles (e.g., diarylamines or primary amides), this carbazole can act as a competing nucleophile or bind to the Pd center, stalling the reaction[3]. G4 precatalysts solve this by employing an N-methyl-2-aminobiphenyl backbone. Upon activation, they release N-methylcarbazole —a sterically hindered byproduct lacking an N–H bond, effectively eliminating catalyst inhibition[3][5].
Fig 1. Base-mediated activation of G3/G4 precatalysts and the Buchwald-Hartwig catalytic cycle.
Optimization Parameters: Ligand, Base, and Solvent Selection
Successful optimization requires pairing the specific electronic and steric demands of your substrates with the correct ligand and base system.
Table 1: Ligand Selection Matrix
| Amine Class | Recommended Ligand | Structural Rationale (Causality) |
| Primary Amines | BrettPhos, tBuBrettPhos | Extreme steric bulk prevents the monoarylated product from coordinating a second aryl halide, effectively shutting down the overarylation pathway[3][4]. |
| Secondary Amines | RuPhos | Provides a flexible steric environment that accommodates bulky secondary amines without stalling the reductive elimination step[3]. |
| Sterically Hindered / General | XPhos, SPhos | Highly electron-rich biaryl backbone accelerates the oxidative addition of unactivated or ortho-substituted aryl chlorides[4]. |
| Amides / Alcohols | tBuBrettPhos | Highly electron-rich and bulky, facilitating the challenging C–O and C–N coupling of weak nucleophiles[4]. |
Table 2: Base & Solvent Optimization Matrix
The choice of base dictates the solvent. The solvent must partially dissolve the base to allow for the deprotonation of both the precatalyst and the intermediate Pd-amine complex.
| Base Type | Examples | Optimal Solvent(s) | Functional Group Tolerance | Mechanistic Notes |
| Strong Alkoxides | NaOtBu, KOtBu | Toluene, Dioxane | Low (Cleaves esters, nitriles, enolizable ketones) | Drives rapid precatalyst activation. Ideal for unfunctionalized, robust substrates[6]. |
| Weak Inorganics | t-AmOH, Dioxane | High (Tolerates esters, cyano, nitro groups) | Requires higher temperatures or polar/protic solvents (e.g., t-AmOH) to increase base solubility for effective deprotonation[6]. | |
| Organic Bases | LiHMDS, DBU | THF, Toluene | Moderate | Useful for specific base-sensitive substrates or when inorganic base solubility is a limiting factor. |
Self-Validating Experimental Protocol: General Screening Workflow
This protocol utilizes a self-validating system designed for a 1.0 mmol scale using a G3 or G4 precatalyst[6]. It incorporates built-in quality control checks to ensure catalyst activation and reaction completion.
Preparation & Stock Solutions
-
Glassware: Oven-dry a Schlenk tube or a heavy-walled reaction vial equipped with a PTFE-lined septum cap.
-
Reagent Purity: Ensure aryl halides are filtered through a short plug of basic alumina if degraded. Amines should be distilled or freshly titrated.
-
Internal Standard (Optional but Recommended): Prepare a stock solution of 1,3,5-trimethoxybenzene (0.1 M in the reaction solvent) to allow for precise NMR yield determination during optimization[6].
Reaction Setup (Schlenk/Glovebox)
-
Solid Addition: To the cooled, dry reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and the selected base (1.4 mmol, 1.4 equiv)[6].
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with ultra-high purity Argon three times. Causality: The
active species is highly susceptible to oxidation; rigorous deoxygenation prevents catalyst death[1]. -
Liquid Addition: Under a positive pressure of Argon, add the amine (1.2 mmol, 1.2 equiv) and the anhydrous, degassed solvent (e.g., Dioxane, 4.0 mL) via syringe[6].
-
Catalyst Introduction: Quickly remove the septum and add the appropriate Buchwald G3 or G4 precatalyst (0.02 mmol, 2 mol%)[6]. Reseal immediately and flush the headspace with Argon.
In-Process Validation & Quality Control
-
Activation Check (Visual): Place the vial in a pre-heated oil bath (typically 80–100 °C depending on the base/solvent). Within the first 5–10 minutes, observe the solution. A successful base-mediated activation of the precatalyst usually results in a distinct color shift (often from yellow/orange to a deep red or dark brown), indicating the formation of the active
species. -
Reaction Monitoring: After 2 hours, withdraw a 20 µL aliquot via a degassed microsyringe. Dilute in HPLC-grade acetonitrile or
and analyze via LC-MS or NMR. -
Self-Correction: If starting materials remain but the catalyst has precipitated (visible palladium black), the oxidative addition is failing. Action: Switch to a more electron-rich ligand (e.g., XPhos) or increase the reaction temperature.
Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base salts and precipitated palladium. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate hexanes/ethyl acetate gradient.
References
-
Buchwald Phosphine Ligands, Sigma-Aldrich.
-
Buchwald Catalysts & Ligands, MilliporeSigma. 5
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, ACS Chemical Reviews. 2
-
Mechanism of Action: From Precatalyst to Active Species, Smolecule. 4
-
Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma.1
-
Navigating Buchwald-Hartwig Couplings: A Technical Guide to Managing Side Reactions with G3 Precatalysts, Benchchem. 6
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide, PMC. 3
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Overcoming Heck Reaction Bottlenecks with Tris(3,4,5-trimethoxyphenyl)phosphine
Executive Summary
The Mizoroki-Heck reaction is a foundational methodology for carbon-carbon bond construction in drug development and materials science [1]. However, the activation of sterically hindered or electronically deactivated aryl chlorides remains a persistent bottleneck. While standard ligands like triphenylphosphine (PPh3) often fail to drive the catalytic cycle efficiently under these conditions, the deployment of highly tailored, electron-rich phosphines can dramatically alter reaction kinetics.
This application note details the mechanistic rationale, quantitative optimization, and a self-validating experimental protocol for utilizing Tris(3,4,5-trimethoxyphenyl)phosphine (3,4,5-TTMPP) to achieve near-quantitative yields in challenging Heck couplings.
Stereoelectronic Rationale: The 3,4,5-TTMPP Advantage
As a Senior Application Scientist, selecting a ligand is never arbitrary; it is an exercise in balancing the competing demands of the catalytic cycle. The Mizoroki-Heck reaction necessitates high temperatures and robust bonding between the palladium center and the ligand to prevent catalyst deactivation[2].
3,4,5-TTMPP offers a unique stereoelectronic profile that solves two major kinetic hurdles:
-
Accelerating Oxidative Addition: Unactivated aryl chlorides have high bond dissociation energies. The nine methoxy groups across the three phenyl rings of 3,4,5-TTMPP act as powerful electron-donating moieties. This significantly elevates the HOMO of the Pd(0)L complex, enhancing its nucleophilicity and driving the rate-limiting oxidative addition step [2].
-
Permissive Sterics for Carbopalladation: While the isomeric Tris(2,4,6-trimethoxyphenyl)phosphine (2,4,6-TTMPP) is also highly electron-rich, its extreme ortho-substitution creates a massive steric shield (cone angle > 180°). This bulk can severely inhibit alkene coordination and subsequent migratory insertion, often leading to altered regioselectivity or stalled reactions[3]. By shifting the methoxy groups to the 3,4,5-positions, the immediate coordination sphere around the palladium center remains open for the alkene, while the broader ligand framework still provides enough steric pressure to favor rapid β-hydride elimination [4].
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction utilizing the 3,4,5-TTMPP ligand.
Quantitative Reaction Optimization
To demonstrate the causality of our ligand and reagent choices, we benchmarked the coupling of 4-chlorotoluene with styrene. The data below illustrates the dramatic impact of transitioning from standard phosphines to 3,4,5-TTMPP, alongside the optimization of the base and solvent environment.
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | PPh3 | K2CO3 | DMF | 120 | 24 | 15 |
| 2 | P(o-tol)3 | K2CO3 | DMF | 120 | 24 | 22 |
| 3 | 2,4,6-TTMPP | K2CO3 | DMF | 120 | 24 | 45 |
| 4 | 3,4,5-TTMPP | K2CO3 | DMF | 120 | 12 | 88 |
| 5 | 3,4,5-TTMPP | Cs2CO3 | DMF | 120 | 12 | 94 |
| 6 | 3,4,5-TTMPP | Cs2CO3 | NMP | 120 | 12 | 98 |
*Yields determined by GC-FID using 1,3,5-trimethoxybenzene as an internal quantitative standard.
Causality of Optimization: The jump from Entry 3 to 4 highlights the steric advantage of the 3,4,5-substitution pattern over the 2,4,6-pattern. The shift from K2CO3 to Cs2CO3 (Entry 4 to 5) is driven by the "cesium effect"; Cs2CO3 possesses higher solubility in polar aprotic solvents, and the larger ionic radius of Cs+ leaves the carbonate anion more "naked" and reactive, rapidly deprotonating the Pd(II)-H intermediate to regenerate the active Pd(0) catalyst. NMP (Entry 6) provides superior thermal stability and reactant solubility compared to DMF at 120 °C.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system—meaning the operator can confirm the success of each phase before proceeding, preventing the compounding of errors and the wasting of expensive starting materials.
Figure 2: Self-validating experimental workflow for 3,4,5-TTMPP mediated Heck coupling.
Step 1: System Setup and Catalyst Pre-Activation
-
Degassing: Add 5.0 mL of anhydrous NMP to a Schlenk flask. Sparge with dry Argon for 30 minutes. Causality: Electron-rich phosphines like 3,4,5-TTMPP are susceptible to oxidation to phosphine oxides in solution. Removing dissolved oxygen preserves the active ligand concentration.
-
Catalyst Formation: Under Argon, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and 3,4,5-TTMPP (10.6 mg, 0.02 mmol, 2 mol%). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1 (Visual): The solution must transition from the red/orange of Pd(OAc)2 to a pale yellow/greenish clear solution. This confirms the successful in situ reduction of Pd(II) to the active Pd(0)L complex. Failure state: If the solution turns opaque black, Pd(0) has aggregated into inactive palladium black due to oxygen ingress or poor ligand coordination. Discard and restart.
Step 2: Reaction Execution
-
Reagent Addition: To the active catalyst solution, add 4-chlorotoluene (126.6 mg, 1.0 mmol), styrene (156.2 mg, 1.5 mmol), Cs2CO3 (651.6 mg, 2.0 mmol), and 1,3,5-trimethoxybenzene (84.1 mg, 0.5 mmol) as an internal standard.
-
Heating: Seal the vessel and heat to 120 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure the heterogeneous Cs2CO3 remains suspended.
Step 3: In-Process Validation & Workup
-
Validation Checkpoint 2 (Quantitative): At the 2-hour mark, withdraw a 50 µL aliquot using an air-tight syringe. Dilute with 1 mL EtOAc and wash with 1 mL H2O. Analyze the organic layer via GC-MS. Compare the product peak integral to the 1,3,5-trimethoxybenzene internal standard. The reaction should be >50% complete. This validates that the catalytic cycle is turning over efficiently.
-
Termination: After 12 hours, cool the reaction to room temperature.
-
Extraction: Dilute the mixture with EtOAc (20 mL) and wash with distilled water (3 × 20 mL) to remove NMP and inorganic salts. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the functionalized stilbene product.
References
-
RSC Advances: Design and synthesis of versatile ligand precursors based on phosphonium ylides for palladalactam formation and catalytic investigation. Royal Society of Chemistry, 2024.[Link]
-
University of Liverpool Repository: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Colbon, P., 2012.[Link]
-
Nature Communications: Nickel-catalyzed intermolecular oxidative Heck arylation driven by transfer hydrogenation. PMC, 2019.[Link]
-
ARKIVOC: Phosphine ligands and nitrogen bases in the solvent-free Heck reaction of butenone with aryl iodides. A highly selective synthesis of benzalacetones. Cacchi, S. et al., 2003.[Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Design and synthesis of versatile ligand precursors based on phosphonium ylides for palladalactam formation and catalytic investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00862F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed intermolecular oxidative Heck arylation driven by transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of Tris(3,4,5-trimethoxyphenyl)phosphine
Abstract & Strategic Overview
Tris(3,4,5-trimethoxyphenyl)phosphine is a highly electron-rich, sterically demanding tertiary phosphine ligand. Its electron-donating methoxy groups (nine in total) significantly enhance the basicity and nucleophilicity of the phosphorus center compared to triphenylphosphine. This makes it a potent ligand for palladium-catalyzed cross-couplings and Lewis base catalysis.
However, this electron-rich nature renders the compound susceptible to oxidation, rapidly forming This compound oxide . The presence of phosphine oxide impurities can poison catalytic cycles, alter ligand-to-metal ratios, and reduce yield.
This protocol details a recrystallization strategy designed to:
-
Maximize recovery of the active phosphine (
). -
Selectively remove the phosphine oxide (
) impurity. -
Ensure long-term stability through proper drying and storage.
Physicochemical Properties & Solvent Logic[1]
Understanding the solubility differential between the phosphine and its oxide is key to successful purification.
| Property | This compound | Phosphine Oxide Impurity |
| Polarity | Moderate (Lipophilic core, polar substituents) | High (P=O bond is highly polarized) |
| Oxidation State | P(III) | P(V) |
| Solubility (DCM/CHCl₃) | High | High |
| Solubility (Hot Ethanol) | High | Moderate/High |
| Solubility (Cold Ethanol) | Low (Crystallizes) | Moderate (Remains in solution) |
| Solubility (Hexanes) | Low | Insoluble |
Solvent System Selection
-
Primary System (Ethanol): Boiling ethanol is the preferred solvent. The phosphine dissolves readily at reflux but has a steep solubility curve, crystallizing efficiently upon cooling. The more polar oxide impurity typically remains dissolved in the cold mother liquor.
-
Secondary System (DCM/Hexane): If the crude material is highly impure or "oils out" in ethanol, a layered diffusion method using Dichloromethane (DCM) and Hexane is recommended.
Pre-requisites & Safety
Equipment
-
Schlenk line or Nitrogen/Argon manifold.
-
Two-neck round bottom flask (RBF) with reflux condenser.
-
Schlenk frit or vacuum filtration setup (fritted glass funnel).
-
Vacuum pump.
-
Oil bath/Heating mantle.
Reagents
-
Crude Phosphine: this compound.[1]
-
Solvent: Absolute Ethanol (200 proof), HPLC grade. MUST BE DEGASSED.
-
Inert Gas: Nitrogen or Argon (High purity).
CRITICAL SAFETY NOTE: While aryl phosphines are generally solids, they can be toxic if inhaled or ingested. Perform all operations in a fume hood. Degassing solvents is mandatory ; heating electron-rich phosphines in non-degassed solvents will accelerate oxidation, defeating the purpose of recrystallization.
Detailed Protocol: Ethanol Recrystallization
Phase 1: Solvent Preparation
-
Degas Ethanol: Place the required volume of absolute ethanol (approx. 10–15 mL per gram of phosphine) in a Schlenk flask.
-
Sparge: Bubble high-purity Nitrogen or Argon through the solvent for at least 20–30 minutes using a long needle or gas dispersion tube. Alternatively, use the freeze-pump-thaw method (3 cycles) for smaller volumes (<50 mL).
Phase 2: Dissolution[3]
-
Place the crude this compound in a two-neck RBF equipped with a magnetic stir bar.
-
Purge the flask with inert gas (N₂/Ar) for 5 minutes.
-
Add the degassed ethanol via syringe or cannula against a counter-flow of inert gas.
-
Heat the mixture to reflux (approx. 78°C) in an oil bath.
-
Observation: The solid should dissolve completely. If undissolved solids remain after 10 minutes of reflux, add more degassed ethanol in small aliquots (1-2 mL).
-
Note: If small particles remain that are clearly not the product (e.g., inorganic salts), perform a hot filtration using a cannula filter or a pre-heated Schlenk frit.
-
Phase 3: Crystallization
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature (20–25°C) while stirring gently. Do not shock-cool in ice immediately, as this may trap impurities or cause oiling.
-
Once the flask reaches room temperature, white needles or crystalline powder should appear.
-
Maximize Yield: Place the flask in a refrigerator (4°C) or an ice bath (0°C) for 1–2 hours to complete precipitation.
Phase 4: Isolation
-
Filter the crystals.[2]
-
Best Practice: Use a Schlenk frit under inert atmosphere to prevent oxidation of the wet filter cake.
-
Alternative: Rapidly filter through a Buchner funnel under air, but minimize exposure time.
-
-
Wash: Wash the filter cake with a small portion of cold (-20°C), degassed ethanol . This step is critical to wash away the mother liquor containing the dissolved phosphine oxide.
-
Drying: Dry the solid under high vacuum (Schlenk line) for 4–6 hours at room temperature. If the solvent persists, heat gently to 40°C under vacuum.
Alternative Protocol: DCM/Hexane Layering
Use this if the ethanol method fails or yields an oil.
-
Dissolve the crude phosphine in the minimum amount of degassed Dichloromethane (DCM) at room temperature.
-
Filter through a syringe filter (PTFE, 0.45 µm) to remove insolubles.
-
Place the DCM solution in a narrow vessel (e.g., a test tube or Schlenk tube).
-
Carefully layer degassed Hexanes (3x the volume of DCM) on top. Do not mix.
-
Seal the vessel and let it stand undisturbed in the dark. The solvents will diffuse, growing high-purity crystals at the interface.
-
Isolate via filtration as described above.
Process Visualization
Caption: Workflow for the purification of electron-rich aryl phosphines via ethanol recrystallization.
Quality Control & Troubleshooting
Analytical Validation
Before using the ligand in catalysis, validate purity using
-
Solvent:
or . -
Expected Shift (
): Typically -10 to -30 ppm (Specific shift depends on concentration and solvent, usually appearing upfield relative to ). -
Impurity Shift (
): Phosphine oxides typically appear at +20 to +45 ppm . -
Acceptance Criteria: Purity > 98% by integration; Oxide peak < 2%.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too concentrated. | Re-heat to reflux, add 10% more ethanol. Cool very slowly with vigorous stirring. |
| No Crystallization | Solution too dilute. | Evaporate 20-30% of solvent under vacuum and re-cool. |
| High Oxide Content | Oxidation during handling or old solvent. | Repeat recrystallization using strictly degassed solvents and inert atmosphere. |
| Yellow Color | Trace conjugated impurities. | If NMR is clean, color may be intrinsic or trace. If purity is low, use the DCM/Hexane layering method. |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 227472-09-5).[3]Link
-
Barde, R. et al. (2022). Electron-Rich Phosphines in Organic Synthesis: Catalytic Applications. ResearchGate.[4][5] Link
-
Strem Chemicals. Tris(2,4,6-trimethoxyphenyl)phosphine Technical Notes. (Analogue reference for handling electron-rich phosphines). Link
-
Xiao, J. et al. (2011). Synthesis of Electron-Rich Phosphine Ligands.[4][6]Synthesis, 24, 4091-4098.[1] (General synthesis and workup of methoxy-substituted phosphines).
Sources
Application Note: Tris(3,4,5-trimethoxyphenyl)phosphine in Organometallic Coordination Chemistry
[1]
Executive Summary
Tris(3,4,5-trimethoxyphenyl)phosphine (CAS: 227472-09-5) is a specialized tertiary phosphine ligand characterized by high electron density and exceptional solubility in polar organic solvents.[1] Unlike its isomer Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) , which is a sterically hindered "superbase," the 3,4,5-isomer retains a steric profile comparable to triphenylphosphine (
This guide details the synthesis, physical properties, and application of this ligand in Palladium-catalyzed cross-coupling and Gold(I) medicinal chemistry. It is particularly valuable for researchers requiring a "drop-in" electron-rich replacement for
Chemical Profile & Properties[1][2][3][4][5][6][7]
The unique substitution pattern of the 3,4,5-trimethoxyphenyl group provides a balance of electronic activation and solubility.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 227472-09-5 |
| Molecular Formula | |
| Molecular Weight | 532.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in DCM, THF, Toluene, Acetone; Moderate in Alcohols |
| Tolman Cone Angle ( | ~145–150° (Est.[1] similar to |
| Electronic Parameter | Strong |
Protocol A: Ligand Synthesis
Objective: Preparation of this compound via Grignard reagent.[1]
Mechanism & Rationale
The synthesis utilizes the Grignard reagent derived from 5-bromo-1,2,3-trimethoxybenzene.[1] The electron-rich nature of the aryl ring facilitates the formation of the Grignard species, which then undergoes nucleophilic attack on phosphorus trichloride (
Workflow Diagram
Figure 1: Step-wise synthesis workflow for the target phosphine ligand.
Step-by-Step Procedure
-
Grignard Formation:
-
In a flame-dried 250 mL 3-neck flask equipped with a condenser and dropping funnel, place Magnesium turnings (1.2 equiv, 290 mg) and a crystal of iodine.
-
Flame dry the apparatus under vacuum and backfill with Argon (
). -
Dissolve 5-bromo-1,2,3-trimethoxybenzene (10 mmol, 2.47 g) in anhydrous THF (20 mL).
-
Add 2 mL of the bromide solution to the Mg to initiate. Once initiated (exotherm/color change), add the remaining solution dropwise to maintain a gentle reflux.
-
Reflux for 2 hours to ensure complete formation of
.
-
-
Phosphine Formation:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve Phosphorus Trichloride (
) (0.33 equiv, 3.3 mmol, ~0.29 mL) in anhydrous THF (5 mL). -
Add the
solution dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction.[1] -
Allow the mixture to warm to room temperature and stir overnight (12h).
-
-
Work-up & Purification:
-
Quench the reaction carefully with saturated aqueous
(20 mL) at 0°C. -
Extract the aqueous layer with Dichloromethane (DCM) (
mL).[1] -
Combine organic layers, dry over anhydrous
, and filter. -
Concentrate under reduced pressure to yield a crude off-white solid.[1]
-
Recrystallization: Dissolve in minimal hot Ethanol (
) and layer with Hexane.[1] Cool to -20°C to precipitate pure white crystals.[1] -
Yield: Typically 60–75%.
-
Protocol B: Palladium-Catalyzed Cross-Coupling
Application: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides.[1]
Rationale
Standard ligands like
Catalytic Cycle Visualization
Figure 2: Pd-Catalyzed cycle highlighting the Oxidative Addition step enhanced by the electron-rich ligand.
Experimental Protocol
-
Reagents:
-
Procedure:
-
Charge a Schlenk tube with the Aryl Chloride, Boronic Acid, Base,
, and Ligand. -
Evacuate and backfill with Argon (
).[1] -
Add degassed solvent via syringe.
-
Heat to 80°C for 4–12 hours.
-
Monitor by TLC or GC-MS.[1]
-
Work-up: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography.
-
Protocol C: Gold(I) Coordination (Medicinal Chemistry)
Application: Synthesis of Chlorido[this compound]gold(I).[1]
Context
Gold(I) phosphine complexes are potent thioredoxin reductase inhibitors with anticancer activity.[1][3][4] The high solubility of the 3,4,5-trimethoxy ligand improves the bioavailability of the resulting gold complex compared to the standard
Procedure
-
Precursor: Dissolve Sodium Tetrachloroaurate(III) Dihydrate (
, 0.5 mmol) in water (5 mL). -
Reduction: Slowly add Thiodiglycol (excess) at 0°C until the yellow solution turns colorless, forming the
intermediate in situ. -
Complexation: Dissolve This compound (0.5 mmol) in Acetone (5 mL). Add this dropwise to the reduced gold solution.
-
Precipitation: Stir for 30 minutes. The complex usually precipitates as a white solid. If not, concentrate the acetone and add water.
-
Characterization:
-
Filter, wash with water and cold ethanol.
- NMR: Expect a downfield shift (approx +20 to +40 ppm) relative to the free ligand, indicating coordination to the Au(I) center.
-
References
-
Ligand Synthesis & Properties
-
Comparative Ligand Chemistry (TTMPP vs. P-OMe)
-
Gold(I) Anticancer Applications (Analogous Systems)
-
Palladium Catalysis
Sources
- 1. Phosphine, tris(4-methoxyphenyl)- (CAS 855-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. shrinepublishers.com [shrinepublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing oxidation of Tris(3,4,5-trimethoxyphenyl)phosphine in solution
Technical Support Center: Tris(3,4,5-trimethoxyphenyl)phosphine
A Guide to Preventing and Troubleshooting Oxidation in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this electron-rich phosphine ligand in their experimental work. Its purpose is to provide expert insights, actionable protocols, and robust troubleshooting advice to help you mitigate the primary challenge associated with its use: oxidation. By understanding the underlying chemical principles and adhering to rigorous handling techniques, you can ensure the integrity of your ligand and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
The susceptibility of this phosphine to oxidation stems directly from its electronic properties. The phosphorus atom in a phosphine possesses a lone pair of electrons, which is fundamental to its function as a ligand in catalysis.[1] The three trimethoxyphenyl rings are strong electron-donating groups. They push electron density onto the central phosphorus atom, making its lone pair more available and highly nucleophilic. While this enhanced nucleophilicity is often desirable for catalytic activity, it also makes the phosphine more prone to reacting with atmospheric oxygen, an electrophile, leading to the formation of the corresponding phosphine oxide.[1][2] Electron-rich phosphines are generally more susceptible to oxidation than their electron-poor counterparts.[1]
Q2: What is the product of oxidation, and why is it a problem for my reaction?
The reaction of this compound with oxygen yields this compound oxide. In this P(V) species, the phosphorus lone pair is no longer available to coordinate to a metal center. As a result, the phosphine oxide is generally a poor ligand and is catalytically inactive in most applications where the P(III) species is required.[3] The formation of the phosphine oxide effectively removes the active ligand from your reaction, leading to common issues like low or no product yield, reaction stalling, and inconsistent results.[1]
Diagram 1: The Oxidation Pathway
Caption: Oxidation of the active phosphine to the inactive phosphine oxide.
Q3: How can I detect and quantify the oxidation of my phosphine ligand?
The most direct and effective method for detecting and quantifying phosphine oxidation is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This technique is highly sensitive to the chemical environment of the phosphorus nucleus and provides distinct, well-resolved signals for different phosphorus species.[4][5]
-
This compound (P(III)) will have a characteristic chemical shift in the typical range for triarylphosphines.
-
This compound Oxide (P(V)) will appear as a new, distinct signal at a different chemical shift (typically downfield from the parent phosphine).[6][7]
By integrating the signals of the phosphine and the phosphine oxide, you can determine the relative percentage of each, providing a quantitative measure of the ligand's purity.[4] For routine checks, acquiring a quick ³¹P NMR spectrum of your stock solution before use is a highly recommended quality control step.
While less direct, chromatographic techniques like HPLC can also be used. However, care must be taken as some phosphines can oxidize on-column during the analysis, leading to inaccurate results.[8] Specialized methods, such as adding a sacrificial reducing agent to the mobile phase, may be required for robust HPLC analysis.[8]
| Analyte | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift Range (ppm) | Role in Catalysis |
| Triarylphosphine | P(III) | +5 to -70 | Active Ligand |
| Triarylphosphine Oxide | P(V) | +20 to +60 | Inactive Species |
Table 1: General ³¹P NMR characteristics for triarylphosphines and their oxides.
Troubleshooting Guide
Experiencing unexpected results? Use this guide to diagnose if ligand oxidation is the culprit.
Diagram 2: Troubleshooting Flowchart for Poor Reaction Performance
Caption: A logical workflow for diagnosing reaction failures.
Q4: My reaction is sluggish or has failed completely. Could phosphine oxidation be the cause?
Yes, this is a primary symptom of ligand degradation.[1] If the phosphine ligand oxidizes, the concentration of the active catalyst decreases, leading to a slower reaction rate or complete failure. Before investing time in optimizing other parameters, it is crucial to verify the integrity of your phosphine solution using ³¹P NMR, as outlined in the flowchart above.
Q5: I'm seeing palladium black precipitate in my reaction. Is this related to ligand oxidation?
It can be. The formation of palladium black is a sign that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[1] Phosphine ligands stabilize the mononuclear palladium species in the active catalytic cycle. If the ligand oxidizes and is no longer able to coordinate to the metal, the palladium atoms can aggregate and crash out of solution.[1]
Q6: My results are not reproducible from one day to the next. Why?
Inconsistent handling of air-sensitive reagents is a common cause of poor reproducibility.[1] A stock solution of this compound that was prepared and used successfully on day one may have been compromised by a small leak in the flask's septum or by repeated punctures that introduce air over time. This leads to gradual oxidation, meaning your "same" solution has a lower concentration of active ligand on day two, leading to different results. Always use freshly prepared solutions or verify the purity of stored solutions before use.
Best Practices & Experimental Protocols
The cornerstone of preventing phosphine oxidation is the rigorous exclusion of atmospheric oxygen and moisture at every step. This requires the use of standard air-free techniques, such as a glovebox or a Schlenk line.[9][10]
Protocol 1: Preparation of a Stock Solution
This protocol details the preparation of a phosphine stock solution using a Schlenk line. A similar procedure can be followed inside a glovebox.[1][9]
Diagram 3: Workflow for Preparing an Air-Sensitive Solution
Caption: Step-by-step workflow for preparing a phosphine solution.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture, which can be a source of oxygen.[11] Place the Schlenk flask, stir bar, and any other necessary glassware in an oven (>120 °C) overnight.[12]
-
Assembly and Inerting: Assemble the hot glassware and immediately connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon is preferred over Nitrogen due to its higher density). Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere is completely inert.[9] Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Solvent Degassing: Dissolved oxygen in solvents is a primary cause of oxidation. Solvents must be thoroughly degassed before use. The most effective method is "Freeze-Pump-Thaw":
-
Place the solvent in a robust Schlenk flask and freeze it using a liquid nitrogen bath.[12]
-
Once fully frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent. You will see bubbles of gas being released from the liquid.
-
Repeat this entire cycle at least three times.[12][13] After the final cycle, backfill the flask with inert gas.
-
-
Weighing and Transfer: If using a Schlenk line, weigh the solid phosphine and add it to the reaction flask under a positive flow of inert gas to minimize air exposure. If a glovebox is available, perform all weighing and solid transfers inside the inert atmosphere.[1][10]
-
Dissolution and Storage: Transfer the degassed solvent into the flask containing the phosphine using a gas-tight syringe or via cannula transfer.[9] Stopper the flask, and once the solid is dissolved, the solution is ready. For storage, ensure the flask is sealed tightly with a septum, wrapped with Parafilm or electrical tape, and stored in a cool, dark place, such as a freezer, to minimize degradation.[1]
References
-
Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using ³¹P NMR. Retrieved from Magritek website. [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Retrieved from Magritek blog. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from University of Pittsburgh website. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). NMR studies of proton transfer in 1∶1 tris(trimethoxyphenyl)phosphine oxide–phenol complexes. RSC Publishing. [Link]
-
MDPI. (2024, December 31). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from MDPI website. [Link]
-
Journal of Chemical Education. (2018, April 12). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. ACS Publications. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Retrieved from Oxford Instruments website. [Link]
-
Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. [Link]
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from Chemistry LibreTexts. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. [Link]
-
MDPI. (2023, January 21). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Retrieved from MDPI website. [Link]
-
Reddit. (2015, November 17). how to deal with an air sensitive solid?. r/chemistry. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from The Schlenk Line Survival Guide. [Link]
-
ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed.. [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from Chemistry LibreTexts. [Link]
-
PubMed. (2025, December 4). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]
-
Organometallics. (2001, August 10). Synthesis of Hemilabile Phosphine−Phosphine Oxide Ligands via the Highly Selective Pd-Catalyzed Mono-oxidation of Bidentate Phosphines: Scope, Limitations, and Mechanism. ACS Publications. [Link]
-
LCGC International. (2026, February 4). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. [Link]
-
PubMed. (n.d.). SUPPORTING INFORMATION Cautionary tale of using tris(alkyl)phosphine reducing agents with NAD+-dependent enzymes. [Link]
-
PubMed. (2024, May 31). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. [Link]
-
ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2026, February 13). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors | Request PDF. [Link]
-
YouTube. (2024, June 21). Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. [Link]
-
Catalysis Science & Technology. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. RSC Publishing. [Link]
-
PubMed. (2019, January 1). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]
-
RSC Publishing. (n.d.). Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. magritek.com [magritek.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. ehs.umich.edu [ehs.umich.edu]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions with Phosphine Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed to provide senior-level insights and practical solutions for overcoming challenges associated with phosphine ligands, particularly electron-rich variants like those containing methoxy substituents, which are prone to specific failure modes. As your virtual Senior Application Scientist, my goal is to move beyond simple checklists and explain the causal relationships behind common experimental failures, empowering you to diagnose and solve issues with low yields, stalled reactions, and inconsistent results.
Part 1: The Troubleshooting Guide (Problem-Oriented)
Low yields in cross-coupling reactions are rarely due to a single cause but rather a cascade of interconnected factors. This section is structured around common experimental observations to help you diagnose the root cause.
Problem: My reaction shows little to no conversion of starting materials.
This is one of the most common and frustrating issues. It almost always points to a fundamental problem with the catalytic system's ability to initiate the cycle.
Potential Cause 1: Inactive Catalyst System due to Ligand Degradation
The single most critical factor for success is the integrity of the active Pd(0) species, which is generated in situ. Phosphine ligands, especially electron-rich ones, are essential for stabilizing this species but are highly susceptible to oxidation.[1][2][3]
-
The "Why": Trivalent phosphorus (P(III)) in your active ligand is readily oxidized by trace oxygen to a pentavalent phosphine oxide (P(V)=O). This phosphine oxide has drastically different electronic properties and cannot stabilize the Pd(0) center, leading to catalyst deactivation, often observed as the formation of palladium black.[2][4] The simple act of mixing a Pd(II) salt and a ligand does not guarantee the formation of the active catalyst.[4]
-
Diagnostic Steps:
-
Re-examine Your Setup: Was the solvent properly degassed?[1][2] Was the reaction vessel purged thoroughly with an inert gas (Argon or Nitrogen)?[5][6] Even brief exposure to air when adding reagents can be detrimental.
-
Check Ligand Purity: If possible, run a ³¹P NMR on your ligand. A new bottle is not a guarantee of purity. A significant peak in the 20-50 ppm range often indicates the presence of the corresponding phosphine oxide.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable as they form the active Pd(0) species more cleanly and efficiently than mixing a Pd(II) source like Pd(OAc)₂ with a ligand.[2][7][8]
-
dot
Caption: Oxidation pathway of a phosphine ligand and its effect on catalyst stability.
Potential Cause 2: Suboptimal Reaction Conditions
The interplay between base, solvent, and temperature is critical and highly substrate-dependent.
-
The "Why": The base is not just a proton scavenger; it is actively involved in the catalytic cycle. A base that is too weak may not facilitate the crucial transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps effectively.[9] Conversely, an overly strong base can cause side reactions or degradation of sensitive functional groups.[5] Solvent choice impacts reagent solubility and the stability of catalytic intermediates.[8][9]
-
Troubleshooting Strategy: Systematic Screening If initial attempts fail, a systematic screening of parameters is the most logical approach. Change one variable at a time. A good starting point is to screen bases before moving on to solvents or temperature.
| Parameter | Considerations & Recommendations | Common Choices |
| Base | Strength is key. For challenging substrates, stronger bases are often needed. Ensure the base is finely powdered and anhydrous.[7] | Suzuki: K₃PO₄, Cs₂CO₃, K₂CO₃[6][10].Buchwald-Hartwig: NaOtBu, KOtBu, LHMDS.[5][7] |
| Solvent | Solubility and boiling point matter. All reagents must be fully dissolved.[8][9] Higher temperatures may be required for less reactive substrates like aryl chlorides.[2] | Toluene, Dioxane, THF, CPME.[2][9][11] Often used with a co-solvent like water for Suzuki reactions. |
| Temperature | Balance rate vs. decomposition. While heat is often required (80-120 °C), prolonged exposure to high temperatures can cause catalyst decomposition.[9] | Start around 80-100 °C. If the reaction is clean but slow, consider increasing the temperature. If decomposition is observed, lower the temperature and extend the reaction time. |
Problem: The reaction starts but stalls, or yields are inconsistent.
This behavior suggests that the catalyst is initially active but is being deactivated over the course of the reaction.
Potential Cause 1: Catalyst Poisoning by Substrates or Impurities
-
The "Why": Certain functional groups, particularly nitrogen-containing heterocycles (like pyridines or pyrazines), can act as ligands themselves. They can coordinate to the palladium center and inhibit or completely shut down catalytic activity.[6][9][12] This is a primary challenge when working with many pharmaceutical intermediates. Additionally, impurities in reagents (e.g., sulfur from some boronic acids) can irreversibly poison the catalyst.[12]
-
Solutions:
-
Increase Ligand Bulk: For substrates prone to catalyst inhibition, switching to a bulkier, more electron-rich phosphine ligand (e.g., biarylphosphine ligands like XPhos or RuPhos) can often solve the problem.[5][7] The steric hindrance of the ligand creates a protective pocket around the metal center, preventing the substrate from coordinating as strongly.
-
Purify Reagents: Ensure starting materials, especially boronic acids, are of high purity. Protodeboronation, where the boronic acid is replaced by a hydrogen, is a common side reaction exacerbated by impurities and non-optimal conditions.[6][12] Consider using boronic esters (e.g., pinacol esters), which are often more stable.[6]
-
Potential Cause 2: Ligand:Metal Ratio Imbalance
-
The "Why": The ratio of phosphine ligand to the palladium metal source is crucial. Too little ligand can lead to the formation of unstable, unsaturated palladium species that quickly decompose to palladium black.[2] Conversely, a large excess of ligand can sometimes inhibit the reaction by stabilizing unreactive complexes, preventing substrate coordination or the dissociation required for certain steps of the catalytic cycle.[4][13]
-
Solutions:
-
Optimize the Ratio: While a 1:1 to 1.2:1 ligand-to-palladium ratio is a common starting point for many monoligated active species, for some systems, a 2:1 ratio is optimal.[14] If you suspect catalyst decomposition, try slightly increasing the ligand ratio (e.g., to 1.5:1). If the reaction is sluggish, and you are using a pre-catalyst, ensure you are not adding a large excess of additional ligand.
-
dot
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle air-sensitive phosphine ligands?
This is a foundational practice that prevents many of the issues described above.
-
Storage: Solid phosphine ligands should always be stored in a cool, dark place under an inert atmosphere.[2] A glovebox is ideal.[1] If a glovebox is not available, store the ligand in its original sealed container inside a desiccator that is periodically purged with inert gas.
-
Handling: All manipulations (weighing, preparing solutions) should be performed under a positive pressure of inert gas using Schlenk line techniques or inside a glovebox.[1][2] Never leave a container of a sensitive phosphine ligand open to the atmosphere.
Q2: What is the optimal Palladium:Ligand ratio?
There is no "universal" ratio. However, a good starting point for many modern cross-coupling reactions that proceed via a monoligated Pd(0) species is a Pd:Ligand ratio of 1:1 to 1:1.2.[14] If using a Pd(II) source like Pd(OAc)₂, a ratio of 1:2 is sometimes used to ensure enough ligand is present to both reduce the Pd(II) to Pd(0) and ligate the active species, though this can lead to inefficiencies.[4] Using a pre-catalyst, where the ligand is already bound, is the most reliable way to ensure the correct stoichiometry.[8][14]
Q3: My aryl halide is an aryl chloride. Why is my reaction failing?
Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the high strength of the C-Cl bond.[6][7] This makes the initial oxidative addition step of the catalytic cycle much more difficult.
-
Solution: Overcoming this challenge almost always requires a more reactive catalytic system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands) and higher reaction temperatures.[2][7] This is a scenario where screening different ligands can have a dramatic impact on the yield.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction
This protocol outlines the best practices for ensuring an inert reaction environment.
-
Materials:
-
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight (>120 °C) and cooled under a stream of inert gas or in a desiccator.[1][15]
-
Add Solids: To the Schlenk flask, add the aryl halide, coupling partner, and base.
-
Establish Inert Atmosphere: Seal the flask with a septum, connect it to the Schlenk line, and perform at least three vacuum/backfill cycles with your inert gas to thoroughly remove all air and moisture.[2][6]
-
Add Catalyst: Under a positive flow of inert gas, quickly unseal the flask and add the palladium pre-catalyst and/or ligand. Reseal the flask immediately.
-
Add Solvent: Add the degassed solvent via a gas-tight syringe or cannula.[12]
-
Reaction: Lower the flask into a pre-heated oil bath and begin stirring. Monitor the reaction by TLC, GC-MS, or LC-MS.[6][9]
-
Protocol 2: Assessing Ligand Purity via ³¹P NMR Spectroscopy
-
Objective: To quickly determine the presence of phosphine oxide impurities in your phosphine ligand.
-
Procedure:
-
Sample Preparation: Inside a glovebox or under a positive flow of inert gas, prepare a sample by dissolving a small amount (~5-10 mg) of the phosphine ligand in a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been passed through a plug of activated alumina to remove residual acid and water.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
P(III) Signal: The signal for your desired trivalent phosphine ligand will typically appear in a specific region. For triarylphosphines, this is often between -5 and -10 ppm. For trialkylphosphines, it can be much broader.
-
P(V) Oxide Signal: The corresponding phosphine oxide will appear as a separate peak, typically shifted downfield by 20-40 ppm from the parent phosphine.
-
Quantification: Integration of the P(III) and P(V) signals will give you a direct measure of the purity of your ligand. A ligand with >5% phosphine oxide should be considered suspect and may need purification or replacement.
-
-
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands. Benchchem.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. [Link]
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics (ACS Publications). [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Tris(3,4,5-trimethoxyphenyl)phosphine Catalyst Optimization
Executive Summary: The Stability Paradox
Tris(3,4,5-trimethoxyphenyl)phosphine (hereafter referred to as 3,4,5-TMPP ) is a specialized, electron-rich phosphine ligand.[1][2][3] Unlike its isomer Tris(2,4,6-trimethoxyphenyl)phosphine (a "proton sponge" mimic), 3,4,5-TMPP functions primarily as a "super-nucleophile."[2][3]
The Core Challenge: The same electronic features that make 3,4,5-TMPP an exceptional catalyst (strong
Critical Warning - Know Your Isomer:
-
3,4,5-TMPP (CAS: 22839-88-9): Low steric hindrance, high nucleophilicity.[1][2][3] Primary failure mode: Rapid Oxidation.[2][3]
-
2,4,6-TTMPP (CAS: 91608-15-0): High steric hindrance, high basicity.[1][2][3] Primary failure mode: Protonation/Hydrolysis.[2][3]
Diagnostic Workflow: Is My Catalyst Degraded?
Before optimizing reaction conditions, you must verify the integrity of your ligand. Visual inspection is insufficient; 3,4,5-TMPP oxide is often white, just like the pure phosphine.[2]
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing catalyst failure. Note that color changes often indicate radical decomposition or metal contamination, while white solids can still be fully oxidized.[2]
Storage & Handling Protocols
The methoxy substituents at the 3, 4, and 5 positions activate the phenyl rings, making the phosphorus center significantly more electron-rich than standard aryl phosphines.
The "Zero-Oxygen" Standard
Due to the lack of ortho-substituents (unlike the 2,4,6-isomer), the phosphorus center in 3,4,5-TMPP is sterically exposed.[2] Standard "air-stable" protocols for
| Parameter | Standard ( | Required for 3,4,5-TMPP | Reason |
| Storage Atmosphere | Ambient Air (Solid) | Argon/Nitrogen (Glovebox) | High oxidation potential of P-lone pair.[1][2][3] |
| Solvent Prep | Sparging (10 min) | Freeze-Pump-Thaw (3 cycles) | Dissolved |
| Solution Stability | Days/Weeks | < 4 Hours | Rapid oxidation in solution, especially chlorinated solvents.[2] |
| Quench Method | Open to air | Oxidative quench (if P=O is desired) | Prevent uncontrolled side reactions.[2][3] |
Solvent Compatibility Guide[2][4]
-
Recommended: Toluene, Benzene, THF (anhydrous, inhibitor-free).[2][3]
-
Use with Caution: Dichloromethane (
), Chloroform ( ).[2][3] -
Avoid: Alcohols (MeOH, EtOH) unless degassed rigorously; protic solvents can accelerate oxidation pathways via hydrogen bonding intermediates.[2][3]
Frequently Asked Questions (Technical)
Q1: I see a new peak at +28 ppm in my
-
Mechanism: The 3,4,5-TMPP reacts with dissolved oxygen (or peroxides in ethers) to form a phosphadioxirane intermediate, which rearranges to the oxide.[2]
-
Solution: If the oxide content is <10%, you can compensate by adding excess ligand (e.g., 10-20% extra).[2] If >10%, you must purify (see Section 5).[2][3]
Q2: Can I purify 3,4,5-TMPP by silica column chromatography? A: Generally, no , unless performed under inert conditions.[2]
-
Silica gel often contains adsorbed oxygen and moisture.[2][3] The high surface area and acidic nature of silica can accelerate oxidation during elution.
-
Alternative: Recrystallization is superior.[2][3] Degassed Ethanol/Hexane or Toluene/Pentane systems are effective.[2][3] Dissolve in hot solvent (under
), filter hot, and cool slowly.
Q3: Why is my reaction turning dark green/brown? A: This usually indicates radical cation formation .[2][3]
-
Electron-rich aromatics (like the trimethoxybenzene rings) have low ionization potentials.[1][2][3] Trace oxidants or metal impurities can oxidize the aromatic ring itself to a radical cation (
), which is deeply colored.[2] -
Fix: Add a radical inhibitor (e.g., BHT) if compatible with your reaction, or ensure your metal precursor is not acting as a stoichiometric oxidant.[2]
Recovery Protocol: Oxide Reduction
If you have a significant amount of oxidized ligand (this compound oxide), it can be regenerated.[2][3]
Reagents: Trichlorosilane (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oxide in dry, degassed Toluene (0.5 M concentration).
-
Base Addition: Add 5.0 equivalents of
(scavenges HCl). -
Reduction: Cool to 0°C. Add 3.0 equivalents of
dropwise. -
Heating: Warm to reflux (80-100°C) for 4-12 hours. Monitor by
NMR (disappearance of +28 ppm peak).[1][2][3] -
Workup:
-
Purification: Recrystallize immediately from degassed Ethanol.
Reduction Pathway[2][4]
Figure 2: Mechanistic pathway for the silane-mediated reduction of phosphine oxide.[1][2][3]
References & Benchmarking
-
Electronic Effects in Phosphines:
-
Concept: The Hammett
constant for -OMe is -0.27, indicating strong electron donation.[1][2][3] With three rings each having three -OMe groups, the cumulative electron density on Phosphorus is exceptionally high. -
Source: Hansch, C., et al.[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[2][3]1991 , 91, 165–195.[2] Link[1][2][3]
-
-
Comparative Stability (Isomer Distinction):
-
Oxidation Mechanisms:
-
NMR Data Verification:
Sources
- 1. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR [m.chemicalbook.com]
- 2. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. Tris(2,4,6-trimethoxyphenyl)phosphine | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 6. Tris(4-methoxyphenyl)phosphine | 855-38-9 [chemicalbook.com]
- 7. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Glovebox Handling of Air-Sensitive Electron-Rich Phosphine Ligands
Welcome to the Technical Support Center dedicated to the meticulous handling of air-sensitive electron-rich phosphine ligands within a glovebox environment. This guide is designed for researchers, scientists, and drug development professionals who routinely work with these challenging but essential reagents. Here, we provide in-depth answers to common questions, troubleshooting guides for prevalent issues, and detailed protocols to ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are electron-rich phosphine ligands so sensitive to air?
A1: The reactivity of phosphine ligands is centered on the lone pair of electrons on the phosphorus atom. In electron-rich phosphines, such as those with alkyl substituents, this lone pair is highly available for donation.[1] While this property is crucial for their function as ligands in catalysis, it also makes them susceptible to oxidation by atmospheric oxygen.[1] The phosphorus(III) center is readily oxidized to a phosphorus(V) species, forming a phosphine oxide.[2] Phosphine oxides are poor ligands for transition metals and are catalytically inactive, leading to deactivation of the catalyst and failure of the reaction.[1][2]
Q2: What are the primary indicators of phosphine ligand degradation?
A2: Several signs can point to the degradation of your phosphine ligand or the resulting catalyst. The most common indicators include:
-
Low or no product yield: This is the most direct sign of a failed catalytic system.[1]
-
Reaction stalling: The reaction may begin but then slow down or stop completely before the starting materials are fully consumed.[1]
-
Formation of palladium black: In palladium-catalyzed reactions, the appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive form. This often occurs when the phosphine ligand has degraded and can no longer stabilize the palladium center.[1]
-
Inconsistent results: A lack of reproducibility between experiments can often be attributed to inconsistent handling and subsequent degradation of air-sensitive reagents.[1]
-
Changes in ³¹P NMR spectra: The most direct method for detecting ligand degradation is ³¹P NMR spectroscopy, which shows distinct signals for the parent phosphine and its oxidized counterparts.[2]
Q3: What are the key differences between using a glovebox and a Schlenk line for handling these ligands?
A3: Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling air-sensitive compounds, but they offer different operational advantages.[1]
| Feature | Glovebox | Schlenk Line |
| Environment | A sealed enclosure continuously purged with a purified inert gas (N₂ or Ar), maintaining very low levels of O₂ and H₂O (<1 ppm).[3][4][5] | Uses a dual manifold to supply inert gas and vacuum to individual flasks.[3] |
| Manipulation | Allows for direct, hands-on manipulation of solids and liquids as one would on a standard lab bench.[3][6] | Requires indirect manipulation using techniques like cannula transfers for liquids and carefully planned additions for solids. |
| Best For | Weighing and handling solids, preparing stock solutions, setting up multiple reactions, and long-term storage of highly sensitive materials.[1][7] | Performing reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[3] |
| Throughput | Higher throughput for setting up multiple experiments simultaneously. | Can be more time-consuming for multiple setups. |
For the most sensitive electron-rich phosphine ligands, a glovebox is the preferred environment, especially for initial handling and preparation of stock solutions.[1][4]
Q4: How should I properly store my air-sensitive phosphine ligands?
A4: Proper storage is critical to maintaining the integrity of your phosphine ligands.
-
Solid Ligands: Store solids in a cool, dark environment, ideally inside a glovebox freezer.[1] If a glovebox is unavailable, store them in a desiccator under a positive pressure of inert gas. The container should be sealed tightly with a material like parafilm and purged with inert gas after each use.[1]
-
Ligand Solutions: Solutions should be prepared with rigorously degassed solvents and stored in well-sealed flasks, preferably with PTFE-lined caps or glass stoppers secured with a clip.[1] These solutions should be stored in a freezer inside the glovebox.[1]
Section 2: Troubleshooting Guide
This section addresses common problems encountered when working with air-sensitive phosphine ligands in a glovebox and provides a systematic approach to resolving them.
Issue 1: My reaction yield is consistently low or zero.
This is a frequent and frustrating issue that can often be traced back to the handling of the phosphine ligand.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Ligand Integrity:
-
Action: If possible, run a ³¹P NMR spectrum on an aliquot of your ligand (solid or solution). The presence of a significant peak corresponding to the phosphine oxide indicates degradation.
-
Cause & Prevention: The most likely cause is exposure to oxygen. Ensure your glovebox atmosphere is maintained with O₂ and H₂O levels below 1 ppm.[4] Always use freshly opened bottles of high-purity solvents that have been properly degassed.
-
-
Assess Catalyst Precursor:
-
Action: Use a fresh batch of your metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Cause & Prevention: Metal precursors can also degrade over time. Store them according to the manufacturer's instructions, often in a desiccator or glovebox.
-
-
Evaluate Reagent Purity:
-
Action: Ensure all other reagents, especially bases and substrates, are pure and anhydrous.
-
Cause & Prevention: Water and other protic impurities can react with and deactivate your catalyst or reagents. Dry solvents using a solvent purification system or by distillation from appropriate drying agents.[8][9]
-
-
Optimize Reaction Conditions:
Issue 2: I observe the formation of palladium black in my reaction.
The appearance of a black precipitate is a clear sign of catalyst decomposition.
Possible Causes & Solutions:
-
Insufficient Ligand: The ligand-to-metal ratio may be too low to stabilize the Pd(0) species, leading to aggregation.
-
Solution: Increase the ligand-to-metal ratio. For many cross-coupling reactions, a ratio of 1:1 to 4:1 (ligand:metal) is common.
-
-
Ligand Decomposition: The phosphine ligand may be degrading during the reaction, leaving the palladium center unprotected.
-
Solution: Re-evaluate the reaction temperature and consider a more thermally stable ligand if necessary. Ensure all reagents and solvents are rigorously deoxygenated.
-
-
Oxidative Addition Failure: If the oxidative addition of the electrophile to the Pd(0) complex is slow, the unstable Pd(0) species can decompose.
-
Solution: The use of bulkier, more electron-donating phosphines can often accelerate the rate of oxidative addition.[10]
-
Issue 3: My results are not reproducible.
Inconsistent results are often a symptom of subtle variations in experimental setup and reagent handling.
Checklist for Reproducibility:
-
Glovebox Atmosphere: Are you consistently monitoring and maintaining O₂ and H₂O levels below 1 ppm?
-
Solvent Quality: Are you using solvents from the same freshly purified batch for each experiment? The quality of degassed solvent can degrade over time.[3]
-
Weighing Accuracy: Are you using a calibrated balance inside the glovebox? Ensure there are no static effects influencing your measurements.
-
Reagent Purity: Are you using reagents from the same lot number? Impurities can vary between batches.
-
Temperature Control: Is your reaction heating method consistent and accurate?
Section 3: Experimental Protocols
Protocol 1: Preparing a Stock Solution of a Solid Phosphine Ligand in the Glovebox
This protocol outlines the steps for accurately preparing a solution of an air-sensitive phosphine ligand.
Caption: Workflow for preparing a phosphine ligand stock solution.
Step-by-Step Methodology:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.[4]
-
Material Transfer: Place all necessary items (sealed vial of phosphine ligand, volumetric flask, spatula, weighing paper, pipette, and a sealed bottle of degassed solvent) into the glovebox antechamber.
-
Antechamber Cycling: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to thoroughly remove air.[1]
-
Move to Main Chamber: Transfer the items from the antechamber into the main glovebox chamber. Allow items to sit for a few minutes to allow any residual atmospheric contaminants to be scrubbed by the glovebox catalyst.
-
Weighing: Using a tared weighing paper or boat, carefully weigh the desired amount of the solid phosphine ligand on a balance inside the glovebox.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Use a small amount of the degassed solvent to rinse the weighing paper and ensure a quantitative transfer.
-
Dilution: Carefully add the degassed solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Mixing: Stopper the flask and gently swirl or invert until the ligand is completely dissolved.
-
Storage: If not for immediate use, label the flask clearly and store it in a freezer inside the glovebox.[1]
Protocol 2: Setting Up a Palladium-Catalyzed Cross-Coupling Reaction in the Glovebox
This protocol provides a general workflow for assembling a reaction using air-sensitive components.
Step-by-Step Methodology:
-
Prepare Reagents: Ensure all solid reagents (substrate, base, etc.) are dry and present in the glovebox. Prepare stock solutions of the phosphine ligand and metal precursor as described in Protocol 1, if desired.
-
Reaction Vessel: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the solid reagents in the following order: base, substrate, and any other solid additives.
-
Add Metal Precursor: Add the solid palladium precursor or a measured volume of its stock solution.
-
Add Ligand: Add the solid phosphine ligand or a measured volume of its stock solution.
-
Add Solvent: Add the required volume of degassed solvent to the reaction vessel.
-
Seal and Remove: Securely cap the reaction vessel. If the reaction is to be heated outside the glovebox, ensure the cap is rated for the intended temperature and pressure. The sealed vessel can now be removed from the glovebox via the antechamber.
-
Reaction: Place the vessel on a stirrer/hotplate in a fume hood to begin the reaction.
Section 4: Data Presentation
Table 1: Relative Air-Sensitivity of Common Phosphine Ligands
The stability of phosphine ligands is influenced by their electronic and steric properties. Electron-rich phosphines are generally more susceptible to oxidation.[1][10]
| Ligand Type | Example(s) | Relative Air-Sensitivity | Key Characteristics |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very High | Highly electron-donating, strong σ-donors. Often pyrophoric.[11][12] |
| Biarylphosphines | Buchwald Ligands (e.g., XPhos) | High | Bulky and electron-rich, excellent for cross-coupling.[10] |
| Triarylphosphines | PPh₃ | Moderate | Less electron-donating than alkylphosphines, generally air-stable as a solid but solutions oxidize.[10] |
| Phosphites | P(OPh)₃ | Low to Moderate | Electron-withdrawing due to oxygen atoms, less prone to oxidation.[10] |
Note: Even ligands considered "air-stable" as solids should be handled under an inert atmosphere when preparing solutions or setting up reactions to ensure consistency and high performance.[1]
References
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
-
Chemistry LibreTexts. 2.9: Phosphines. [Link]
-
EPIC LIGAND SURVEY: PHOSPHINES. [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-F. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3484-3533. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
ProcessSensing.com. Glovebox and environmental chamber solutions. [Link]
-
Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]
-
LCGC International. Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. [Link]
-
Beller, M., et al. (2019). Pyridinylidenaminophosphines: Facile Access to Highly Electron‐Rich Phosphines. Chemistry – A European Journal, 26(2), 406-413. [Link]
-
University of Nebraska-Lincoln. C3. Safe Handling of Pyrophoric Materials. [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. ACS Applied Nano Materials, 6(3), 1689-1700. [Link]
-
American Chemical Society. The use of alternative solvent purification techniques. [Link]
-
Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]
-
University of Colorado Boulder. Pyrophoric Chemicals. [Link]
-
Mikrouna. (2025, September 8). How The Glove Box's Internal Atmosphere Control Function Works. [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). Organometallic HyperTextBook: Phosphine Complexes. [Link]
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1082-1093. [Link]
-
Inert. Glovebox, Gas, & Solvent System Applications for Lab. [Link]
-
Lab Manager. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. [Link]
-
A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Nature Communications, 13(1), 4048. [Link]
-
The Manipulation of Air-Sensitive Compounds. [Link]
-
Metal-Ligand Bonding in Coinage Metal-Phosphine Complexes: The Synthesis and Structure of Some Low-Coordinate Silver(I). Inorganic Chemistry, 36(10), 2096-2103. [Link]
-
Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Accounts of Chemical Research, 50(4), 1037-1047. [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Prieur, B., et al. (2017). Phosphorylation of lignin: characterization and investigation of the thermal decomposition. RSC Advances, 7(27), 16866-16877. [Link]
-
Inert. (2017, April 3). A Glove Box Lesson from A to Z. [Link]
Sources
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- 12. cmu.edu [cmu.edu]
solvent compatibility issues with Tris(3,4,5-trimethoxyphenyl)phosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tris(3,4,5-trimethoxyphenyl)phosphine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of this reagent in your experiments. As a highly electron-rich phosphine ligand, this compound offers unique properties for catalysis and organic synthesis. However, its handling and solvent compatibility require careful consideration to ensure optimal performance and avoid experimental pitfalls.
This resource is structured to address common challenges and provide practical solutions to facilitate your research.
Troubleshooting Guide
This section is designed to help you navigate common issues you may encounter when working with this compound. The guidance provided is based on established principles for handling air-sensitive and electron-rich phosphines, as specific data for this particular isomer is limited.
Solvent Compatibility and Solution Preparation
A common challenge in working with phosphine ligands is selecting an appropriate solvent that ensures solubility without promoting degradation. The high density of methoxy groups in this compound influences its polarity and, consequently, its solubility profile.
Solvent Compatibility Table
The following table provides a summary of recommended solvents and those to be used with caution, based on the known properties of analogous triarylphosphines. It is crucial to perform small-scale solubility and stability tests before proceeding with your main experiment.
| Solvent Class | Recommended Solvents | Solvents to Use with Caution | Incompatible Solvents (Avoid) | Rationale and Causality |
| Aprotic Nonpolar | Toluene, Benzene, Tetrahydrofuran (THF) | Hexanes, Pentane | These solvents are generally good choices for dissolving triarylphosphines and are less likely to participate in side reactions. However, solubility in aliphatic hydrocarbons like hexanes may be limited. | |
| Aprotic Polar | Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄) | While offering good solubility, chlorinated solvents like DCM can potentially react with highly nucleophilic phosphines.[1] Polar aprotic solvents like DMF and DMSO are good solvating agents but should be rigorously dried, as residual water can be problematic. | |
| Protic | tert-Butanol | Methanol, Ethanol | Water, Acetic Acid | Protic solvents can protonate the phosphine, affecting its nucleophilicity and catalytic activity. While some reactions may tolerate or even benefit from a specific protic solvent, their use should be carefully evaluated. Water should generally be avoided unless it is a specific component of the reaction medium. |
Experimental Protocol: Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound under an inert atmosphere to minimize oxidation.
Materials:
-
This compound solid
-
Anhydrous solvent of choice (e.g., Toluene or THF)
-
Schlenk flask or vial with a septum
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Place the required amount of this compound into the Schlenk flask. Seal the flask and purge with an inert gas for several minutes.
-
Solvent Addition: Using a syringe, add the desired volume of anhydrous solvent to the flask.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonication can be used to aid dissolution.
-
Storage: Store the stock solution under an inert atmosphere in a sealed container, protected from light. For long-term storage, refrigeration is recommended.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: My solution of this compound has turned slightly yellow. Is it still usable?
A slight yellow tint in the solid or in solution is not uncommon for this compound. However, a significant color change or the formation of a precipitate may indicate degradation. The primary degradation pathway for phosphines is oxidation to the corresponding phosphine oxide. We recommend running a small-scale control experiment to verify the activity of the ligand before committing to a large-scale reaction.
Q2: How can I monitor the purity of my this compound solution over time?
³¹P NMR spectroscopy is the most effective technique for monitoring the purity of phosphine-containing solutions. The phosphorus atom in this compound will have a characteristic chemical shift. The appearance of a new peak, typically downfield, may indicate the formation of the phosphine oxide. For instance, studies on the related Tris(2,4,6-trimethoxyphenyl)phosphine have shown the formation of its oxide, which can be monitored by ³¹P NMR.[1]
Q3: What are the best practices for storing this compound?
As a solid, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[2][3] For solutions, storage under an inert atmosphere in a sealed Schlenk flask or septum-capped vial is recommended. To minimize degradation, especially from trace oxygen, storing solutions in a freezer is advisable.
Q4: I am using this compound as a ligand in a palladium-catalyzed cross-coupling reaction. What solvent should I choose?
The choice of solvent in cross-coupling reactions is critical as it can influence the solubility of reactants, the stability of the catalyst, and the reaction rate. For many palladium-catalyzed reactions, aprotic solvents such as toluene, THF, or dioxane are good starting points. The use of polar aprotic solvents may be beneficial in some cases, but compatibility with all reaction components should be considered. Based on studies of related phosphines, polar protic solvents can sometimes have a mitigating effect on issues arising from dilution.[1]
Q5: Can I handle this compound in the open air?
While some electron-rich triarylphosphines exhibit a degree of air stability, it is best practice to handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent gradual oxidation.[1] This is particularly important when preparing solutions for long-term storage or for use in sensitive catalytic reactions where even small amounts of phosphine oxide can have a detrimental effect.
Visualizing Key Workflows
To further assist in your experimental design, the following diagrams illustrate important decision-making processes.
Caption: A decision tree for selecting a suitable solvent.
Caption: A workflow for troubleshooting common experimental issues.
References
-
Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(20), 6095-6105. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Tris(3-methoxyphenyl)phosphine. Retrieved from [Link]
-
NIST. (n.d.). Phosphine, tris(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]
-
Carl Roth. (2024). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
Mohamed, M. F. A., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(15), 2799. [Link]
Sources
overcoming steric hindrance in Tris(3,4,5-trimethoxyphenyl)phosphine reactions
Ticket ID: #T345-SH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Ligand Engineering Division[1][2]
Triage & Diagnostic: Confirming the Ligand Identity
Before proceeding with steric optimization, we must verify the exact isomer in use.[2] This is the most common source of experimental error with trimethoxy-substituted phosphines.[1][2]
⚠️ CRITICAL CHECK: The "TTMPP" Trap
Are you using Tris(3,4,5-trimethoxyphenyl)phosphine or Tris(2,4,6-trimethoxyphenyl)phosphine ?
-
Tris(2,4,6-trimethoxyphenyl)phosphine (Commonly called TTMPP):
-
This compound (Target of this Guide):
-
Structure: Methoxy groups are meta and para.[2]
-
Behavior:High electron density (similar to p-anisyl phosphines) but with Remote Steric Hindrance .[1][2] The ortho positions are open, allowing easy metal coordination, but the meta substituents create a wide "fan" (large Tolman cone angle) that interferes with bulky substrates during later catalytic cycle stages (e.g., reductive elimination).[2]
-
This guide addresses the this compound isomer. If you are using the 2,4,6-isomer, the steric hindrance is likely an intended feature, not a bug.[2]
Technical Deep Dive: The Steric/Electronic Paradox
The 3,4,5-isomer presents a unique challenge: it creates a strong P-M bond (due to high basicity from 9 methoxy donors) but imposes distal steric crowding .[2]
The Mechanism of Failure
In cross-coupling reactions (Suzuki, Sonogashira), the steric hindrance of this compound typically causes failure at the Transmetallation or Reductive Elimination steps, not Oxidative Addition.[2]
-
Oxidative Addition (Fast): The electron-rich nature of the ligand accelerates the insertion of Pd into the aryl halide bond.[2]
-
Transmetallation (Slow): The "fan" shape of the 3,4,5-methoxy groups blocks the approach of the nucleophile (boronic acid/alkyne).[2]
-
Reductive Elimination (Variable): If the substrate is bulky (e.g., ortho-substituted biaryls), the ligand's distal bulk prevents the necessary geometry for product release.[2]
Caption: Diagnostic flow identifying Transmetallation as the primary failure mode for this compound due to its specific steric profile.
Troubleshooting Protocols
Scenario A: Sluggish Reaction with Bulky Substrates
Symptom: Reaction starts but stalls at 20-30% conversion.[1][2] Cause: The catalyst is resting in a stable, coordinated state (T-shaped or square planar) and cannot accommodate the incoming nucleophile due to the ligand's "fan" width.[2]
Protocol: The "Solvent-Assisted" Pathway Switching to a solvent system that can reversibly coordinate or stabilize polar transition states helps "breathe" the sterics.[2]
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Solvent | Toluene or THF (Non-polar) | 1,4-Dioxane/Water (4:1) or n-Butanol | Polar solvents stabilize the dissociation of halide ligands, creating space for the incoming nucleophile despite the bulky phosphine.[1][2] |
| Temperature | 60°C | 90°C - 110°C | High heat is non-negotiable to overcome the rotational barrier of the 3,4,5-trimethoxy rings.[2] |
| Base | K2CO3 (Weak) | K3PO4 or Cs2CO3 | Stronger, more soluble bases accelerate the transmetallation step, forcing the reaction forward before catalyst decomposition.[2] |
Scenario B: Catalyst Decomposition (Palladium Black Formation)
Symptom: Solution turns black/precipitates metal rapidly.[1][2] Cause: While bulky, this compound is electron-rich and prone to oxidation.[1][2] Once oxidized to the phosphine oxide, it no longer binds Pd, leading to aggregation.[2]
Protocol: The "Ligand-Protected" Setup
-
Degassing is Critical: Do not just sparge. Use Freeze-Pump-Thaw (3 cycles) .[1][2] The electron-rich nature makes this ligand an "oxygen sponge."[1][2]
-
Pre-complexation: Do not mix Pd source and ligand in situ at high heat.[2]
-
Scavenger Additive: Add 1-5 mol% BHT (Butylated hydroxytoluene) if using radical-sensitive substrates, as electron-rich phosphines can sometimes initiate SET (Single Electron Transfer) pathways.[1][2]
FAQ: Common User Issues
Q: Can I use Pd2(dba)3 as the metal source? A: Avoid if possible. The dba (dibenzylideneacetone) ligand is bulky and competes with this compound.[1][2] Because the phosphine is also bulky, the ligand exchange is slow and incomplete.[2]
-
Recommendation: Use Pd(OAc)2 or [Pd(allyl)Cl]2 .[1][2] These precursors have smaller ligands that are easily displaced by the bulky phosphine.[2]
Q: My 31P NMR shows a peak at +30 ppm. Is the ligand active? A: No. That is likely the Phosphine Oxide.[2]
-
This compound typically appears in the -5 to -15 ppm range (depending on solvent/concentration).[1][2]
-
Diagnostic: If you see a major peak in the positive region, your ligand is oxidized.[2] Recrystallize from Ethanol/Hexane under Argon before use.[2]
Q: How does the Cone Angle compare to PPh3? A:
-
PPh3: ~145°[2]
-
Note: The "Remote Steric" effect means the angle is wider further away from the metal. This allows small substrates (like methyl iodide) to react easily, but blocks large biaryls.[2]
Visualizing the Remote Steric Effect
The following diagram illustrates why this ligand behaves differently than standard bulky ligands like P(t-Bu)3.
Caption: The "Remote Steric" model. Unlike o-tolyl phosphines which block the metal directly, the 3,4,5-isomer blocks the "outer sphere," interfering with bulky substrates.[2]
References
-
Tolman, C. A. (1977).[2][10] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[2] Link[1][2]
-
Wada, M., & Higashizaki, S. (1984).[2][7] Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): A new, highly basic and bulky phosphine.[1][2] Journal of the Chemical Society, Chemical Communications, (7), 482–483.[2] (Cited for comparison of isomer properties).[1][2] Link
-
Detz, R. J., et al. (2008).[2] Remote Steric Effects in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(10), 1877-1880.[1][2] (Conceptual basis for remote hindrance in methoxy-substituted phosphines).
-
Sigma-Aldrich. Product Specification: this compound (CAS 227472-09-5).[1][2] Link
Sources
- 1. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR [m.chemicalbook.com]
- 2. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Tris(4-methoxyphenyl)phosphine | 855-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 6. Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Detecting Degradation of Tris(3,4,5-trimethoxyphenyl)phosphine
Welcome to the Technical Support Center for organophosphorus ligand handling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Tris(3,4,5-trimethoxyphenyl)phosphine (TTMPP) .
Core Principles: The Causality of Degradation
TTMPP is an exceptionally electron-rich tertiary phosphine. The nine methoxy groups across its three aromatic rings heavily donate electron density to the central phosphorus atom. While this makes TTMPP a powerful ligand for challenging cross-coupling reactions, it also renders the phosphorus atom highly nucleophilic and [1].
The primary degradation pathway converts the neutral P(III) center into a P(V) phosphine oxide (TTMPP=O). The newly formed P=O bond is highly polarized, functioning as a dative bond where electron density is strongly localized on the oxygen[2]. This polarity shift is the cornerstone of our detection strategy: the highly polar P=O bond acts as a strong hydrogen-bond acceptor, on normal-phase silica gel[3]. Consequently, the degraded oxide will exhibit a significantly than the parent phosphine[4].
Visualizing the Degradation Pathway
Oxidation pathway of TTMPP to its phosphine oxide and resulting TLC polarity shift.
Diagnostic Data Presentation
To accurately interpret your TLC plates, compare your observations against this standardized diagnostic matrix.
| Compound State | Chemical Species | Relative Polarity | Expected Rf (Hexanes/EtOAc 1:1) | UV Active (254 nm)? | KMnO4 Stain Response (RT) |
| Intact Ligand | TTMPP (Phosphine) | Low | ~0.7 - 0.8 | Yes (Dark spot) | Instant Brown Spot (Strong Reducer) |
| Degraded | TTMPP=O (Oxide) | High | ~0.1 - 0.3 | Yes (Dark spot) | No Reaction / Very Slow |
Experimental Protocol: Self-Validating TLC Assay
Do not rely solely on UV visualization. A self-validating system requires orthogonal confirmation. We utilize chemical staining because intact phosphines are strong reducing agents that will [5], whereas the oxidized P(V) species cannot.
Step-by-Step Methodology:
-
Plate Preparation: Obtain a standard F254 silica gel TLC plate. Draw a baseline 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your TTMPP batch in 1 mL of anhydrous dichloromethane (DCM).
-
Co-Spotting (Critical Step):
-
Spot 1: Authentic, pure TTMPP standard (if available).
-
Spot 2: Your test batch.
-
Spot 3: Co-spot (Standard + Test batch overlaid).
-
Causality: This eliminates matrix effects and confirms if a new spot is a true degradation product rather than an artifact of the solvent front or a pH-induced shift.
-
-
Development: Develop the plate in a chamber pre-equilibrated with a 1:1 mixture of Hexanes and Ethyl Acetate. Remove and dry thoroughly.
-
Primary Visualization (UV): Examine under 254 nm UV light. Mark all fluorescence-quenching (dark) spots with a pencil.
-
Secondary Visualization (Chemical Staining): Dip the plate into a basic KMnO4 stain solution. Do not heat.
-
Interpretation: The intact TTMPP will immediately turn brown. If the lower Rf spot marked during UV visualization remains purple/pink (resists staining), it is definitively confirmed as the oxidized TTMPP=O.
TLC Troubleshooting Workflow
Step-by-step TLC workflow for detecting TTMPP oxidation and interpreting spot behavior.
Troubleshooting Guide
Q: My TTMPP spot is streaking heavily across the plate. Is this indicative of degradation? A: Not necessarily. Phosphines and phosphine oxides can streak on highly acidic silica due to dynamic hydrogen bonding. To resolve this, add 1-2% Triethylamine (TEA) to your TLC eluent. The TEA will passivate the acidic silanol groups, resulting in tight, circular spots. If streaking persists after adding TEA, you likely have a complex mixture of partially oxidized oligomers or metal-coordinated species.
Q: I see a low Rf spot, but it is not UV active. Is it TTMPP=O? A: No. Both TTMPP and TTMPP=O contain three trimethoxyphenyl rings, making them highly UV active at 254 nm. A non-UV active spot at a low Rf is likely a non-aromatic impurity from your solvent or a grease contaminant, not the phosphine oxide.
Q: Both the high Rf and low Rf spots immediately turned brown upon KMnO4 staining. What does this mean? A: If the low Rf spot reduces KMnO4 instantly at room temperature, it is not the fully oxidized TTMPP=O. It is likely a different nucleophilic impurity, such as an unreacted phenol or a partially cleaved methoxy group (forming a highly reducing free hydroxyl on the aromatic ring).
Frequently Asked Questions (FAQs)
Q: How should I store TTMPP to prevent this degradation? A: Due to its extreme electron density, TTMPP must be stored in a nitrogen or argon-filled glovebox. If a glovebox is unavailable, store the solid in a tightly sealed Schlenk flask under argon at -20°C. Never store it as a solution, as dissolved oxygen will rapidly oxidize the ligand.
Q: Can I recover TTMPP once it has oxidized to TTMPP=O? A: Yes, but it requires aggressive reduction. Phosphine oxides can be reduced back to phosphines using trichlorosilane (HSiCl3) or lithium aluminum hydride (LiAlH4). However, given the commercial availability of TTMPP, it is often more time-efficient to discard heavily degraded batches unless working at a very large scale.
Q: Can I use Phosphomolybdic Acid (PMA) instead of KMnO4 for staining? A: Yes. PMA is an excellent orthogonal stain. Intact TTMPP will reduce PMA to molybdenum blue instantly at room temperature, appearing as a dark blue/black spot. The oxide will require intense heating to show any color change.
References
-
Phosphine Ligand Oxidation. Source: Reddit r/Chempros. URL:[Link][1]
-
Can phosphoramidites diastereomers have different Rf values on silica TLC plates... Source: ResearchGate. URL:[Link][3]
-
TLC Staining solutions. Source: Org Prep Daily. URL:[Link][5]
Sources
Validation & Comparative
31P NMR chemical shift of Tris(3,4,5-trimethoxyphenyl)phosphine
Comparative Guide: P NMR Characterization of this compound
Executive Summary
This compound (CAS: 227472-09-5) is a specialized, electron-rich triarylphosphine ligand. Unlike its sterically hindered isomer, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP,
This guide details the
Chemical Shift Analysis & Comparison
The
Table 1: Comparative P NMR Data of Triarylphosphines
| Ligand | Structure Code | Electronic Character (Hammett | Steric Bulk (Cone Angle | |
| This compound | Target | -9.5 ± 1.5 | Electron-Rich | ~145° |
| Triphenylphosphine ( | Std-1 | -6.0 | Neutral ( | 145° |
| Tris(4-methoxyphenyl)phosphine | Alt-1 | -10.0 | Electron-Rich ( | 145° |
| Tris(2,4,6-trimethoxyphenyl)phosphine | Alt-2 | -62.0 | Super-Basic / Shielded | 184° |
| Tris(p-trifluoromethylphenyl)phosphine | Alt-3 | -2.0 | Electron-Poor | 145° |
*Note: Shifts are referenced to 85% H
Mechanistic Insight: Why -9.5 ppm?
The chemical shift is governed by the paramagnetic shielding term.
-
Triphenylphosphine (-6 ppm): The baseline.
-
Tris(4-methoxyphenyl)phosphine (-10 ppm): The para-methoxy group is a strong resonance donor (
), increasing electron density at P and shielding the nucleus (upfield shift). -
This compound (~ -9.5 ppm):
-
Para-OMe: Donates electron density (shielding).
-
Meta-OMe (x2): Inductively withdrawing (
) but also weakly donating by resonance. -
Net Effect: The strong para-donation dominates, but the meta-withdrawal slightly tempers the shielding compared to the pure p-anisyl analog. The result is a shift very close to -10 ppm, distinctly separated from
.
-
Performance & Application Context
The specific shift of -9.5 ppm correlates with the ligand's performance in catalysis.
-
Reactivity: The ligand is more nucleophilic than
, making it faster in oxidative addition to Pd(0) or reaction with azides (Staudinger ligation). -
Stability: The electron-rich nature makes it more susceptible to oxidation. The appearance of a peak at +28 ppm (approx) indicates the formation of This compound oxide .
-
Solubility: The nine methoxy groups significantly enhance solubility in polar organic solvents compared to
.
Diagram 1: Ligand Electronic & Steric Workflow
Caption: Electronic relationship between standard PPh3, the target 3,4,5-ligand, and its oxidation product.
Experimental Protocol: Validated Characterization
To ensure scientific integrity, the following protocol should be used to verify the identity and purity of the ligand.
Method: P{1H} NMR Spectroscopy
Objective: Determine chemical shift and quantify oxide impurity.
-
Sample Preparation:
-
Weigh 15-20 mg of this compound under an inert atmosphere (Nitrogen/Argon). Note: The solid is relatively stable, but solution-state oxidation is rapid.
-
Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform). -
Optional: Add a sealed capillary containing 85% H
PO as an external standard (set to 0.0 ppm). Alternatively, reference to the solvent lock if the spectrometer is calibrated.
-
-
Acquisition Parameters:
-
Frequency: 162 MHz or higher (corresponding to 400 MHz for
H). -
Pulse Sequence: zgpg30 (Proton-decoupled phosphorus).
-
Relaxation Delay (D1): 2.0 - 5.0 seconds (Ensure full relaxation for quantitative integration).
-
Scans (NS): 64 - 128 scans.
-
-
Data Processing:
-
Acceptance Criteria (QC):
-
Major Peak: Singlet at -8.0 to -11.0 ppm .
-
Minor Peak (Impurity): Singlet at +25.0 to +30.0 ppm (Phosphine Oxide).
-
Purity Calculation:
.
-
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 227472-09-5).Link
- Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. (Foundational text for phosphine shifts and cone angles).
-
Bidepharm. Analytical Data for substituted arylphosphines.Link
- McFarlane, W. "Phosphorus-31 Nuclear Magnetic Resonance." Annual Reports on NMR Spectroscopy, 1968, 1, 135-193. (General reference for chemical shift trends in triarylphosphines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 3. Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
1H NMR characterization of Tris(3,4,5-trimethoxyphenyl)phosphine
Benchmarking Ligand Electronic Profiles: A Comparative 1H NMR Guide to Tris(3,4,5-trimethoxyphenyl)phosphine
Executive Summary
This compound (CAS: 227472-09-5) represents a highly electron-rich, sterically demanding variant of the standard Triphenylphosphine (TPP) ligand.[1] Its characterization is frequently complicated by its structural similarity to other methoxy-substituted phosphines (e.g., the ortho-substituted 2,4,6-analogue) and its susceptibility to oxidation.[1]
This guide provides a definitive framework for the 1H NMR characterization of this ligand, using a comparative logic against TPP and Tris(4-methoxyphenyl)phosphine to validate structural integrity.
Part 1: The Comparative Landscape
To accurately characterize this compound, one must understand its electronic deviation from the baseline (TPP). The introduction of three methoxy groups per ring creates a specific shielding pattern and integration logic that serves as the primary validation tool.
Table 1: Comparative 1H NMR Profile (CDCl₃)
| Feature | Triphenylphosphine (TPP) | Tris(4-methoxyphenyl)phosphine | This compound |
| Symmetry | |||
| Aromatic Protons | Multiplets (7.30–7.40 ppm) | Doublet of Doublets (6.8–7.3 ppm) | Doublet (Expected ~6.5–6.9 ppm) |
| Coupling ( | Visible in ortho-H | Visible in ortho-H (~8-10 Hz) | Distinct Doublet in ortho-H (2,6-H) |
| Methoxy Region | None | Singlet (~3.8 ppm) | Two Singlets (Ratio 2:1) |
| Electronic Nature | Neutral | Electron-Rich | Super Electron-Rich |
| Oxidation Risk | Moderate | High | Very High |
Critical Distinction: Unlike the 2,4,6-trimethoxy isomer (where protons are meta to Phosphorus), the 3,4,5-isomer possesses protons at the 2,6-positions, which are ortho to the Phosphorus atom. This results in a diagnostic large coupling constant (
) that is absent or small in the 2,4,6-isomer.
Part 2: Experimental Protocol
Objective: Obtain a high-resolution spectrum free from oxidation artifacts.
Reagents & Equipment
-
Solvent: Chloroform-d (
), 99.8% D.[1]-
Note: Commercial
is often acidic, which can promote oxidation or protonation of electron-rich phosphines.[1] -
Pre-treatment: Pass solvent through a small plug of basic alumina or store over activated 4Å molecular sieves for 24 hours.
-
-
Sample Mass: 10–15 mg.
-
Tube: 5mm precision NMR tube.
-
Atmosphere: Argon or Nitrogen (recommended).
Step-by-Step Workflow
-
Inert Weighing: Weigh 12 mg of the phosphine into a clean vial. If the solid is old, inspect for "waxy" texture (indicative of oxide).
-
Solvent Addition: Add 0.6 mL of neutralized
. -
Dissolution: Swirl gently. Do not sonicate vigorously if the solvent is not degassed, as this accelerates oxidation.
-
Transfer: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended solids (often oxides).
-
Acquisition:
-
Run standard proton sequence (zg30).
-
Relaxation Delay (D1): Set to
seconds. The methoxy protons relax slowly; insufficient delay will skew integration ratios. -
Scans (NS): 16 scans are sufficient for this concentration.
-
Part 3: Spectral Analysis & Interpretation
The Aromatic Region (6.0 – 7.5 ppm)
The aromatic region provides the proof of the substitution pattern.
-
Signal: Look for a doublet in the range of 6.5 – 6.9 ppm .
-
Integration: 6 Protons (2 per ring × 3 rings).[1]
-
Multiplicity Logic: The protons at positions 2 and 6 are chemically equivalent due to free rotation. They are split by the Phosphorus atom (
, spin 1/2) into a doublet. -
Coupling Constant (
): Expect a value of 8 – 12 Hz .[1]-
Diagnostic: If you see a singlet or a very small coupling (< 3 Hz), you may have the 2,4,6-isomer or the oxide (where coupling often changes).
-
The Aliphatic Region (3.0 – 4.0 ppm)
This region confirms the "3,4,5" pattern via integration.
-
Signal A (Para-Methoxy): Singlet, ~3.8 – 3.9 ppm. Corresponds to the OMe at position 4.
-
Integration: 9 Protons (3 rings × 1 group).[1]
-
-
Signal B (Meta-Methoxy): Singlet, ~3.7 – 3.8 ppm.[1] Corresponds to OMe at positions 3 and 5.
-
Integration: 18 Protons (3 rings × 2 groups).[1]
-
-
Validation Ratio: The integration of Signal B to Signal A must be 2:1 . Any deviation suggests impurity or overlap with solvent satellites.
The "Oxide Test" (Quality Control)
Electron-rich phosphines oxidize rapidly to Phosphine Oxides (
-
Oxide Shift: The aromatic doublet will shift downfield (typically > 7.0 ppm).
-
Coupling Change: The
often increases in magnitude in the oxide species. -
Verification: If in doubt, run a quick
NMR.-
Ligand: Negative shift (Upfield, typically -20 to -60 ppm range).[1]
-
Oxide: Positive shift (Downfield, typically +20 to +50 ppm range).
-
Part 4: Visualization of Logic
Diagram 1: Structural Identification Logic
This decision tree guides the researcher through interpreting the splitting patterns to confirm the specific isomer.
Caption: Decision tree for distinguishing the target ligand from its oxide and structural isomers based on aromatic coupling constants (
Diagram 2: Experimental Workflow & Validation
Caption: Optimized workflow emphasizing solvent neutralization and integration validation to ensure sample integrity.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]
-
Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] [1]
-
National Institute of Standards and Technology (NIST). Phosphine, tris(4-methoxyphenyl)- Data. NIST Chemistry WebBook. (Cited for comparative analogue data).
-
Reich, H. J. (2023). Structure Determination Using NMR: Phosphorous Coupling Constants. University of Wisconsin-Madison.[1] [1]
Sources
A Comparative Guide to the X-ray Crystal Structure of Tris(methoxy-substituted)phenylphosphine Complexes in Catalysis
In the landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity and selectivity. Among the vast library of ligands, triarylphosphines have established themselves as a versatile class, offering a tunable steric and electronic profile. This guide provides an in-depth comparison of the structural and performance characteristics of tris(methoxy-substituted)phenylphosphine ligands, with a particular focus on the highly electron-rich tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). We will delve into the subtle yet significant impact of methoxy group substitution patterns on the coordination chemistry and catalytic activity of these ligands, supported by crystallographic data and performance metrics. This guide is intended for researchers and professionals in the fields of organometallic chemistry, catalysis, and drug development who are looking to make informed decisions in ligand selection.
The Significance of Methoxy-Substituted Triarylphosphines
The electronic properties of a phosphine ligand, specifically its ability to act as a σ-donor and a π-acceptor, are critical in modulating the reactivity of a metal center. The introduction of electron-donating groups, such as methoxy substituents, onto the aryl rings of a triarylphosphine significantly enhances its σ-donating ability. This increased electron density at the phosphorus atom leads to stronger coordination to the metal and can influence the rates of key catalytic steps, such as oxidative addition and reductive elimination.[1][2]
The position of the methoxy substituents (ortho, meta, or para) on the phenyl rings also imparts distinct steric constraints, which are crucial for controlling substrate access to the metal center and the stability of catalytic intermediates. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine ligands.[3][4]
Structural Comparison of Methoxy-Substituted Triarylphosphine Ligands
| Ligand | Metal Complex | P-C Bond Length (Å) | C-P-C Bond Angle (°) | Key Structural Features | Reference |
| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | [Hg(tmpp)2]2+[Hg2Cl6]2– | 2.389(5) (Hg-P) | 166.51(9) (P-Hg-P) | Quasi-linear P-Hg-P array. Significant contacts between Hg and ortho-methoxy oxygen atoms (2.726(9) - 3.044(9) Å), influencing the coordination geometry.[5] | [5] |
| Triphenylphosphine (PPh3) | [Pd(PPh3)4] | ~2.33 | ~109.5 (idealized tetrahedral at Pd) | Tetrahedral coordination geometry around the palladium(0) center.[6] | [6] |
| Tris(4-methoxyphenyl)phosphine | N/A | N/A | N/A | Commercially available ligand, often used in cross-coupling reactions.[7][8][9] | [7][8][9] |
| Tris(2-methoxyphenyl)phosphine | N/A | N/A | N/A | The ortho-methoxy groups are expected to introduce significant steric bulk and potential for secondary interactions with the metal center.[10] | [10] |
| Tris(3-methoxyphenyl)phosphine | N/A | N/A | N/A | The meta-substitution is expected to primarily influence the electronic properties with less steric hindrance compared to the ortho-isomer.[11] | [11] |
Analysis of Structural Data:
The crystal structure of the mercury(II) complex with TTMPP reveals a nearly linear P-Hg-P arrangement, which is characteristic of two-coordinate mercury(II) complexes.[5] However, the notable feature is the close contact between the mercury center and the oxygen atoms of the ortho-methoxy groups.[5] This observation suggests a potential hemilabile behavior of the ligand, where the methoxy groups can weakly coordinate to the metal center, transiently occupying a coordination site and influencing the catalytic cycle.
In contrast, the structure of [Pd(PPh3)4] showcases a classic tetrahedral geometry with no such secondary interactions.[6] While specific crystal structures for complexes of the 3,4,5-trimethoxy substituted ligand were not found, it is reasonable to predict that the electronic effect would be significant due to the three electron-donating groups per phenyl ring, while the steric bulk would be less pronounced compared to the 2,4,6-substituted isomer.
Performance Comparison in Catalysis
The electronic and steric properties of phosphine ligands directly translate to their performance in catalytic applications. Electron-rich phosphines like TTMPP are known to be excellent ligands for various cross-coupling reactions.
A study comparing the catalytic activity of different triarylphosphines in the oxa-Michael reaction demonstrated that electron-rich phosphines significantly outperform less electron-rich analogues like triphenylphosphine.[1] Tris(4-methoxyphenyl)phosphine (TMTPP) showed higher activity than triphenylphosphine (TPP), highlighting the positive effect of the para-methoxy groups.[12] It is anticipated that TTMPP, with its nine methoxy groups, would exhibit even greater catalytic activity in similar transformations due to its enhanced nucleophilicity.
Experimental Protocol: Synthesis and Crystallization of a Representative Triarylphosphine Metal Complex
The following is a general procedure for the synthesis of a triarylphosphine ligand and its subsequent complexation with a metal precursor, adapted from literature procedures for similar compounds.
Part A: Synthesis of Tris(4-methoxyphenyl)phosphine
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled hot under a stream of inert gas (e.g., nitrogen or argon).
-
Grignard Reagent Formation: In the flask, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Phosphine Synthesis: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.
-
Work-up: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield tris(4-methoxyphenyl)phosphine as a white solid.
Part B: Synthesis of a Gold(I) Complex with a Triarylphosphine
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, a solution of a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), in dichloromethane is prepared.
-
Ligand Addition: A solution of the triarylphosphine ligand (e.g., tris(4-methoxyphenyl)phosphine) in dichloromethane is added dropwise to the gold(I) solution at room temperature with stirring.
-
Reaction Monitoring: The reaction is typically instantaneous and can be monitored by thin-layer chromatography or by observing a color change.
-
Isolation: The solvent is partially removed under reduced pressure, and the product is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration, washed with hexane, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow diffusion of a non-polar solvent (e.g., pentane or hexane) into a concentrated solution of the complex in a polar solvent (e.g., dichloromethane or chloroform).[13]
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of triarylphosphine metal complexes.
Caption: Experimental workflow for the synthesis and characterization of triarylphosphine metal complexes.
Conclusion and Future Outlook
The strategic placement of methoxy substituents on the aryl rings of triarylphosphine ligands provides a powerful tool for fine-tuning their electronic and steric properties. The enhanced electron-donating ability of ligands like TTMPP leads to robust metal complexes with promising catalytic activities. While the available crystallographic data for tris(3,4,5-trimethoxyphenyl)phosphine complexes remains limited, the insights gained from related structures, such as the mercury(II) complex of TTMPP, underscore the importance of considering potential secondary interactions between the ligand and the metal center.
Future research in this area should focus on the synthesis and structural characterization of a broader range of metal complexes with various isomers of tris(trimethoxyphenyl)phosphine. Such studies will provide a more complete picture of the structure-activity relationships and enable the rational design of next-generation catalysts for a wide array of chemical transformations.
References
- (No valid reference could be generated for this cit
- Bowmaker, G. A., et al. "Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides." Journal of the Chemical Society, Dalton Transactions (1988): 2151-2157.
- (No valid reference could be generated for this cit
-
NIST. "Phosphine, tris(4-methoxyphenyl)-." NIST Chemistry WebBook, [Link].
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- Mayer, M., et al. "Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions." Catalysis Science & Technology 12.18 (2022): 5569-5579.
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
-
University of Liverpool. "Phosphine Ligands." [Link].
- (No valid reference could be generated for this cit
- (No valid reference could be generated for this cit
-
LibreTexts. "19.2: Phosphines." Chemistry LibreTexts, [Link].
- Schmalz, T., et al. "Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions." Beilstein Journal of Organic Chemistry 17.1 (2021): 1859-1868.
- Ess, D. H., et al. "In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2." Organometallics 28.14 (2009): 4145-4157.
- Widenhoefer, R. A., et al. "Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability." Organometallics 39.15 (2020): 2855-2863.
- (No valid reference could be generated for this cit
-
Wikipedia. "Tetrakis(triphenylphosphine)palladium(0)." [Link].
Sources
- 1. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 7. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]
- 8. Tris(4-methoxyphenyl)phosphine | 855-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Tris(4-methoxyphenyl)phosphine 95 855-38-9 [sigmaaldrich.com]
- 10. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]
- 11. Tris(3-methoxyphenyl)phosphine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
benchmarking Tris(3,4,5-trimethoxyphenyl)phosphine against Tris(4-methoxyphenyl)phosphine
Publish Comparison Guide: Aryl Phosphine Ligand Profiling
Executive Summary: The "More is Less" Paradox
In the optimization of transition metal catalysis, "more methoxy groups" does not linearly equate to "more electron density." This guide benchmarks the widely used Tris(4-methoxyphenyl)phosphine (TMPP) against the structurally related but electronically distinct Tris(3,4,5-trimethoxyphenyl)phosphine (3,4,5-TTMPP) .[1]
The Verdict:
-
Select TMPP if your catalytic cycle is limited by Oxidative Addition .[1] Its superior
-donating capability (driven by para-resonance without meta-inductive withdrawal) makes it the stronger Lewis base.[1] -
Select 3,4,5-TTMPP if your cycle is limited by Reductive Elimination or requires enhanced solubility in polar organic media.[1] The 3,4,5-substitution pattern attenuates the electron density relative to TMPP, facilitating product release while maintaining a similar steric profile.[1]
CRITICAL DISAMBIGUATION: Do not confuse 3,4,5-TTMPP (CAS: 227472-09-5) with 2,4,6-TTMPP (CAS: 138806-61-2).[1] The 2,4,6-isomer is a "superbasic" phosphine due to extreme steric gearing.[1] The 3,4,5-isomer discussed here is not a superbase; it is a tunable aryl phosphine.[1]
Physicochemical Profiling: The Tale of the Tape
To select the correct ligand, one must quantify the Steric (Tolman Cone Angle,
Table 1: Comparative Ligand Parameters
| Parameter | Tris(4-methoxyphenyl)phosphine (TMPP) | This compound (3,4,5-TTMPP) | Implication |
| Structure | Para-OMe only | Para-OMe + 2 Meta-OMe | 3,4,5-isomer is "heavier" but not significantly wider at the metal center.[1] |
| Hammett Constant ( | TMPP is ~9x more donating based on substituent constants.[1] | ||
| Electronic Effect | Resonance Donating ( | Meta-OMe groups inductively withdraw electron density, dampening the P-lone pair.[1] | |
| Cone Angle ( | ~145° - 150° | ~155° - 160° | 3,4,5-TTMPP is slightly bulkier but lacks the "ortho-wall" of 2,4,6-isomers.[1] |
| Solubility | Good in Toluene, DCM | Excellent in polar organics (THF, Esters) | The "Gallic acid" motif (3,4,5-OMe) enhances solubility in diverse media.[1] |
| Cost Profile | Low (Commodity Chemical) | High (Specialty Chemical) | Use 3,4,5-TTMPP only when electronic fine-tuning is required. |
Mechanism of Electronic Differentiation
The counter-intuitive lower basicity of the trimethoxy variant is explained by the Hammett Equation.[1] While the para-methoxy group donates electrons (
Decision Pathway: Selecting the Right Ligand
The following logic map illustrates when to switch from the standard TMPP to the specialized 3,4,5-TTMPP.
Figure 1: Decision matrix for ligand selection based on the rate-determining step of the catalytic cycle.[1]
Experimental Validation Protocols
As a researcher, you should not rely solely on literature values.[1] Use these self-validating protocols to benchmark these ligands in your specific reaction matrix.
Protocol A: The Selenide Test (Quantifying Donicity)
This protocol measures the magnitude of the Phosphorus-Selenium coupling constant (
Reagents:
-
Ligand (TMPP or 3,4,5-TTMPP): 0.05 mmol[1]
-
Selenium powder (black): 0.05 mmol (1.0 equiv)[1]
-
CDCl3: 0.6 mL[1]
Workflow:
-
Combine ligand and Selenium powder in an NMR tube.
-
Add CDCl3 and cap the tube under Argon (to prevent phosphine oxidation).
-
Sonicate for 30 minutes at 40°C until the Selenium dissolves and the solution becomes clear.
-
Acquire
P NMR (decoupled). -
Analyze: Observe the satellite peaks flanking the main signal.
Protocol B: Competitive Rate Profiling (Suzuki Coupling)
To determine which ligand suits your specific electrophile.[1]
Reagents:
-
4-Chloroanisole (Deactivated Electrophile): 1.0 mmol[1]
-
Phenylboronic acid: 1.5 mmol[1]
-
Pd(OAc)2: 1 mol%[1]
-
Ligand (TMPP or 3,4,5-TTMPP): 2 mol% (L:M = 2:1)[1]
-
K3PO4: 2.0 mmol[1]
-
Toluene: 4 mL (Standard) or 1,4-Dioxane (Polar)[1]
Workflow:
-
Prepare two parallel reaction vials (Vial A: TMPP, Vial B: 3,4,5-TTMPP).[1]
-
Charge Pd source and Ligand; stir for 5 mins to form the active
species.[1] -
Heat to 80°C.
-
Sampling: Take aliquots at t=15 min, 1h, and 4h.
-
Analysis: GC-FID or HPLC.
-
Scenario 1 (Oxidative Addition Limited): If Vial A (TMPP) is faster, your reaction requires the high electron density of TMPP to break the C-Cl bond.[1]
-
Scenario 2 (Reductive Elimination Limited): If Vial B (3,4,5-TTMPP) is faster, the TMPP-Pd complex was likely too stable (too electron-rich), preventing product release.[1]
-
References & Sourcing
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link
-
H. Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link
-
Sigma-Aldrich (Merck). Product Specification: this compound (CAS: 227472-09-5).[1] Link
-
Müller, T. E., et al. (2019).[1] Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[1][4] Link
-
Wada, M., & Higashizaki, S. (1984).[1][3] (Clarification on 2,4,6-isomer vs 3,4,5-isomer basicity). Journal of the Chemical Society, Chemical Communications, (7), 482-483. Link
Sources
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- 2. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. diposit.ub.edu [diposit.ub.edu]
infrared IR spectrum analysis of Tris(3,4,5-trimethoxyphenyl)phosphine
An In-Depth Guide to the Infrared (IR) Spectrum Analysis of Tris(3,4,5-trimethoxyphenyl)phosphine: A Comparative Study
This guide provides a detailed analysis of the infrared (IR) spectrum expected for this compound, a sophisticated organophosphorus ligand crucial in modern catalysis and materials science. Given the limited availability of public experimental data for this specific compound, this guide establishes a robust predictive analysis grounded in the fundamental principles of vibrational spectroscopy. To ensure scientific rigor, we will compare its predicted spectral features against the experimentally obtained spectra of its structural analogues: the parent Triphenylphosphine (TPP), Tris(4-methoxyphenyl)phosphine, and the isomeric Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). This comparative approach allows us to delineate the specific spectral signatures arising from the unique 3,4,5-trimethoxy substitution pattern.
The Role of IR Spectroscopy in Characterizing Triarylphosphines
Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique "fingerprint" of a compound's functional groups and overall structure.[1][2] For complex molecules like this compound, IR spectroscopy serves as a rapid and reliable first-pass analysis to:
-
Confirm the presence of key functional groups: This includes the aromatic rings, the ether (Ar-O-CH₃) linkages, and the aliphatic C-H bonds of the methoxy groups.
-
Verify structural integrity: The spectrum can quickly indicate the absence of common impurities or degradation products, such as the corresponding phosphine oxide (P=O), which exhibits a very strong and characteristic absorption band.[3][4]
-
Distinguish between isomers: As this guide will demonstrate, the substitution pattern on the phenyl rings significantly influences the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), allowing for differentiation between compounds like the target 3,4,5-isomer and the 2,4,6-isomer (TTMPP).
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure the collection of a reliable and reproducible IR spectrum for a solid-state phosphine sample, an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FT-IR) spectrometer is the preferred modern method. This technique requires minimal sample preparation and protects the sample from atmospheric moisture, to which many organophosphorus compounds are sensitive.
Step-by-Step Methodology for ATR-FT-IR Analysis
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically >30 minutes).
-
Accessory Installation: Install the ATR accessory (e.g., a single-bounce diamond ATR) into the spectrometer's sample compartment.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper) and allow it to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Engage the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal. This is crucial for achieving a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in Step 3.
Caption: Workflow for obtaining a solid-state FT-IR spectrum using an ATR accessory.
Spectral Analysis: Correlating Structure with Vibrational Modes
The molecular structure of this compound dictates its IR spectrum. The key vibrational modes originate from its distinct functional groups.
Caption: Correlation between functional groups and expected IR absorption regions.
Predictive Analysis of this compound
Based on established group frequency correlations, the IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.[5][6]
-
C-H Stretching Region (3100-2800 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3080-3020 cm⁻¹ range, corresponding to the stretching of C-H bonds on the phenyl rings.[7]
-
Aliphatic C-H Stretch: Multiple, stronger bands will appear below 3000 cm⁻¹. These are due to the asymmetric and symmetric stretching vibrations of the nine methoxy (-OCH₃) groups, expected around 2960 cm⁻¹ and 2850 cm⁻¹.[5]
-
-
Aromatic C=C Stretching Region (1600-1400 cm⁻¹):
-
A series of sharp, medium-intensity bands will be present in this region, characteristic of the carbon-carbon stretching vibrations within the aromatic rings. For this substitution pattern, prominent peaks are expected near 1580 cm⁻¹ and 1500 cm⁻¹.
-
-
Fingerprint Region (< 1400 cm⁻¹): This region is information-rich and contains the most diagnostic peaks.
-
C-H Bending: Methyl C-H bending vibrations will appear around 1460 cm⁻¹.
-
Aryl-O-C (Ether) Stretching: This is a key signature. Aryl ethers display two very strong and characteristic stretching bands: an asymmetric stretch (Ar-O) typically around 1270-1200 cm⁻¹ and a symmetric stretch (O-C) around 1075-1020 cm⁻¹ .[8][9] For this molecule, these will be among the most intense bands in the entire spectrum.
-
P-C (Aryl) Stretching: The phosphorus-carbon bond vibration is more complex. It often appears as a sharp, medium-intensity band around 1100 cm⁻¹ , though its position can be influenced by coupling with other vibrations.[3]
-
Aromatic C-H Out-of-Plane Bending: The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3,5-tetrasubstituted ring (as is the case here, with the phosphorus and three methoxy groups), a strong band is expected in the 900-860 cm⁻¹ region.
-
Comparative Spectral Analysis: Learning from Analogues
To refine our predictive analysis, we compare it with the experimental spectra of structurally related phosphines.
The Baseline: Triphenylphosphine (TPP)
The spectrum of TPP is dominated by the vibrations of the monosubstituted phenyl rings.[10] Key features include aromatic C-H stretches above 3000 cm⁻¹, prominent aromatic C=C stretches at ~1587 and ~1480 cm⁻¹, and a strong P-C related band at ~1090 cm⁻¹. Crucially, it lacks the strong, broad absorptions in the 1300-1000 cm⁻¹ region characteristic of C-O ether bonds.
Introducing Methoxy Groups: Tris(4-methoxyphenyl)phosphine
The experimental spectrum of Tris(4-methoxyphenyl)phosphine immediately shows the impact of the methoxy groups.[11] While retaining the general features of TPP, its spectrum is dominated by a very strong asymmetric Ar-O-C stretch around 1247 cm⁻¹ and a strong symmetric stretch at 1028 cm⁻¹ . These powerful absorptions are the most obvious difference from TPP and confirm the presence of the aryl ether functionality.
The Isomeric Effect: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)
TTMPP is an isomer of our target compound, with methoxy groups at the ortho- and para- positions instead of the meta- and para- positions.[12] Its experimental spectrum displays the expected strong aryl ether bands. However, the steric crowding caused by the two ortho-methoxy groups on each ring influences the P-C bond and the overall molecular symmetry. This can lead to subtle shifts in the P-C vibrational frequency and changes in the aromatic C-H out-of-plane bending region compared to what is predicted for the less-crowded 3,4,5-isomer.
Quantitative Data Summary: A Head-to-Head Comparison
The table below summarizes the key vibrational frequencies for this compound (predicted) and its structural analogues (observed). This allows for a direct comparison of the spectral features that define each molecule.
| Vibrational Mode | Triphenylphosphine (TPP)[10] | Tris(4-methoxyphenyl)phosphine[11] | Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)[12] | This compound (Predicted) |
| Aromatic C-H Stretch (cm⁻¹) | ~3055-3020 | ~3060-3000 | ~3070-3000 | ~3080-3020 |
| Aliphatic (Methyl) C-H Stretch (cm⁻¹) | N/A | ~2995-2835 | ~2990-2840 | ~2980-2850 |
| Aromatic C=C Stretch (cm⁻¹) | ~1587, ~1480 | ~1595, ~1500 | ~1590, ~1460 | ~1580, ~1500 |
| Asymmetric Ar-O-C Stretch (cm⁻¹) | N/A | ~1247 (vs) | ~1230 (vs) | ~1250-1220 (vs) |
| P-C (Aryl) Vibration (cm⁻¹) | ~1090 (s) | ~1092 (s) | ~1100 (s) | ~1095 (s) |
| Symmetric Ar-O-C Stretch (cm⁻¹) | N/A | ~1028 (vs) | ~1060 (vs) | ~1070-1030 (vs) |
| Aromatic C-H Out-of-Plane Bend (cm⁻¹) | ~740, ~690 | ~825 | ~815 | ~900-860 |
(vs) = very strong, (s) = strong
Conclusion
While an experimental spectrum for this compound is not publicly cataloged, a detailed and reliable predictive analysis can be constructed. Its IR spectrum is expected to be defined by weak aromatic C-H stretches above 3000 cm⁻¹, stronger aliphatic C-H stretches from its nine methoxy groups below 3000 cm⁻¹, and characteristic aromatic ring vibrations between 1600-1400 cm⁻¹.
The most diagnostic features for identification and differentiation are located in the fingerprint region. Specifically, the presence of two exceptionally strong aryl ether bands (~1240 cm⁻¹ and ~1050 cm⁻¹) confirms the extensive methoxylation, while their precise positions and the pattern of the C-H out-of-plane bending bands (~900-860 cm⁻¹) can distinguish it from other methoxy-substituted triarylphosphines like the 4-methoxy and the isomeric 2,4,6-trimethoxy analogues. This analytical guide provides researchers with a robust framework for interpreting the spectral data of this important ligand, facilitating its unambiguous identification and quality assessment in a research or drug development setting.
References
-
Prokhorov, A. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
-
Vande Griend, D. A. (1971). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
-
National Center for Biotechnology Information. Phosphine, tris(4-methoxyphenyl)-. PubChem Compound Database. [Link]
-
Edgell, W. F., & Dunkle, M. P. (1965). The Infrared and Raman Spectra of a Triphenylphosphine Derivative of Ni(CO)4. Inorganic Chemistry, 4(11), 1629-1631. [Link]
-
Deacon, G. B., & Green, J. H. S. (1968). Vibrational spectra of ligands and complexes—V. Infrared spectra (380-40 cm−1) of triphenylphosphine complexes of zinc, cadmium and mercury. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(7), 845-852. [Link]
-
Chalmers, J. M. (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
National Center for Biotechnology Information. Tris(2,4,6-trimethoxyphenyl)phosphine. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. Phosphine, triphenyl-. NIST Chemistry WebBook. [Link]
-
Wang, Y., et al. (2013). Isolation and X-ray Crystal Structures of Triarylphosphine Radical Cations. Journal of the American Chemical Society, 135(9), 3363–3366. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy. [Link]
-
Asfin, R. E., et al. (2023). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. ResearchGate. [Link]
-
Shamir, J., et al. (1982). Vibrational spectra of the cis and trans isomers of the Mo(CO)4(PPh3)2 complex. CoLab. [Link]
-
Prokhorov, A. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ResearchGate. [Link]
-
National Institute of Standards and Technology. Tris(2-methoxyphenyl)phosphine. NIST Chemistry WebBook. [Link]
-
Rubtsova, A. K., et al. (2023). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. PubMed. [Link]
-
Belay, G., et al. (2022). UV/Vis spectral change for the substitution of triphenylphosphine oxide... ResearchGate. [Link]
-
Baker, L. J., et al. (1993). Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides. Journal of the Chemical Society, Dalton Transactions, (21), 3205-3212. [Link]
-
University of Malaya. Infrared (IR) Spectroscopy. [Link]
-
Zhang, Y., et al. (2023). Manipulating D–A interaction to achieve stable photoinduced organic radicals in triphenylphosphine crystals. Chemical Science, 14(4), 937-943. [Link]
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SIELC Technologies. (2018). Phosphine, tris(4-methoxyphenyl)-. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Wikipedia. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]
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Asfin, R. E., et al. (2023). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. SSRN. [Link]
-
Zhang, X., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17827–17838. [Link]
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Michigan State University. Infrared Spectrometry. Department of Chemistry. [Link]
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Borho, N., et al. (2025). Matrix-isolation IR spectra of halogen–phosphine complexes. Chemical Communications, 61(99), 16950-16953. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Tris(3,4,5-trimethoxyphenyl)phosphine and its Isomeric Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Understanding Phosphine Fragmentation
Electron-rich triarylphosphines are a cornerstone of modern chemistry, serving as critical ligands in transition-metal catalysis (e.g., Suzuki and Buchwald-Hartwig couplings) and as potent organocatalysts.[1][2] Tris(3,4,5-trimethoxyphenyl)phosphine, with its nine electron-donating methoxy groups, represents a highly activated system. Characterizing such molecules and their reaction products via mass spectrometry is fundamental. However, the utility of a mass spectrum is intrinsically linked to the ability to interpret its fragmentation patterns. A thorough understanding of how a molecule fragments under different ionization conditions provides a unique fingerprint, enabling unambiguous structural confirmation and differentiation from isomers or impurities.
This guide explores the nuanced differences in fragmentation arising from the varied placement of methoxy substituents on the aryl rings of three distinct phosphine ligands. We will dissect the probable fragmentation pathways under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques, providing a predictive framework for analysts.
Predicted Fragmentation of this compound
Molecular Formula: C₂₇H₃₃O₉P Exact Mass: 532.1862 u
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically imparts minimal excess energy, favoring the observation of the intact molecular ion, usually as a protonated species [M+H]⁺ or other adducts.[3]
-
Expected Molecular Ion: A prominent peak at m/z 533.1940 corresponding to [C₂₇H₃₄O₉P]⁺ is anticipated. Given the presence of multiple oxygen atoms, sodium [M+Na]⁺ (m/z 555.1760) and potassium [M+K]⁺ (m/z 571.1499) adducts are also highly probable, especially if glass vessels or trace alkali metal salts are present in the sample or mobile phase.[4]
-
Oxidation: Electron-rich phosphines are susceptible to oxidation.[5] Therefore, the corresponding phosphine oxide, this compound oxide, may be observed at m/z 549.1890 for the [M+H]⁺ ion.
-
In-Source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. The most likely initial fragmentation would involve the loss of one or more methyl groups from the methoxy substituents, resulting in neutral losses of 15 Da (•CH₃). A more significant fragmentation would be the cleavage of a C-O or P-C bond. The loss of a complete trimethoxyphenyl group is a plausible pathway.
Electron Ionization (EI-MS)
EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[3] This provides detailed structural information at the cost of a potentially weak or absent molecular ion peak.
-
Molecular Ion: The molecular ion [M]⁺• at m/z 532.1862 may be observed, but its intensity is expected to be low.
-
Key Fragmentation Pathways:
-
Loss of a Methoxy Group: Cleavage of a C-O bond to lose a methoxy radical (•OCH₃, 31 Da) would yield a fragment at m/z 501 .
-
Loss of a Methyl Group: Alpha-cleavage resulting in the loss of a methyl radical (•CH₃, 15 Da) is a common pathway for methoxylated aromatics, leading to a fragment at m/z 517 .
-
P-C Bond Cleavage: The most characteristic fragmentation is expected to be the cleavage of the phosphorus-carbon bond. This can happen in two ways:
-
Formation of the diphenyl-substituted phosphine radical cation: [M - C₉H₁₁O₃]⁺• at m/z 364 .
-
Formation of the highly stable trimethoxybenzene cation: [C₉H₁₁O₃]⁺ at m/z 167 . This fragment is likely to be very prominent.
-
-
Further Fragmentation: The trimethoxybenzene cation (m/z 167) can further lose methyl radicals to produce ions at m/z 152 and m/z 137 .
-
The predicted fragmentation pathways are visualized below.
Caption: Predicted EI Fragmentation of this compound.
Comparative Analysis: Isomeric Alternatives
To ground our predictions in experimental reality, we will now compare the expected fragmentation of this compound with data available for two of its isomers: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) and Tris(4-methoxyphenyl)phosphine.
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)
Molecular Formula: C₂₇H₃₃O₉P Exact Mass: 532.1862 u
TTMPP is a well-known, highly electron-rich and sterically hindered phosphine.[1][6] The methoxy groups at the ortho positions create significant steric bulk around the phosphorus atom, which can influence its fragmentation. GC-MS data available through PubChem from the NIST Mass Spectrometry Data Center indicates key fragments.[5]
-
Molecular Ion: The molecular ion peak is observed at m/z 532 .
-
Key Fragments:
-
m/z 351: This corresponds to the loss of a 2,4,6-trimethoxyphenyl radical (•C₉H₁₁O₃, 181 Da). This suggests that P-C bond cleavage is a major fragmentation pathway.
-
m/z 181: This is reported as the top peak (base peak) in the spectrum.[5] This ion corresponds to the 2,4,6-trimethoxyphenyl cation, [C₉H₁₁O₃]⁺. The high stability of this cation, likely due to resonance stabilization involving the ortho and para methoxy groups, drives this fragmentation pathway, making it the most favorable cleavage.
-
The fragmentation pathway for TTMPP is dominated by the facile cleavage of the P-C bond to form a very stable aromatic cation.
Caption: Observed EI Fragmentation of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP).
Tris(4-methoxyphenyl)phosphine
Molecular Formula: C₂₁H₂₁O₃P Exact Mass: 352.1228 u
This isomer is less sterically hindered than TTMPP and has fewer activating groups than our target molecule. Its EI mass spectrum is available on the NIST WebBook and provides an excellent basis for comparison.[7]
-
Molecular Ion: The molecular ion [M]⁺• at m/z 352 is clearly visible and relatively intense, suggesting greater stability of the molecular ion compared to more substituted analogues.
-
Key Fragments:
-
m/z 337: Loss of a methyl radical (•CH₃, 15 Da). This is a very common fragmentation for methoxy-substituted aromatics.
-
m/z 245: Loss of a 4-methoxyphenyl radical (•C₇H₇O, 107 Da). This P-C bond cleavage is a dominant pathway.
-
m/z 214: This fragment likely arises from the m/z 245 ion by loss of a methoxy group (•OCH₃, 31 Da).
-
m/z 108: This prominent peak corresponds to the 4-methoxy-phenoxide radical cation [C₇H₈O]⁺•.
-
m/z 77: A peak corresponding to the phenyl cation [C₆H₅]⁺, indicating further fragmentation of the aromatic rings.
-
Head-to-Head Comparison and Discussion
The analysis of these three isomers reveals how the substitution pattern of the methoxy groups governs the fragmentation pathways in mass spectrometry.
| Feature / Ion (m/z) | This compound (Predicted) | Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) (Observed) | Tris(4-methoxyphenyl)phosphine (Observed) |
| Molecular Formula | C₂₇H₃₃O₉P | C₂₇H₃₃O₉P | C₂₁H₂₁O₃P |
| Exact Mass (u) | 532.1862 | 532.1862 | 352.1228 |
| Molecular Ion [M]⁺• | m/z 532 (low intensity) | m/z 532 (observed) | m/z 352 (prominent) |
| Loss of •CH₃ | m/z 517 | Likely, but not a major reported fragment | m/z 337 |
| P-C Cleavage Ion 1 | m/z 364 | m/z 351 | m/z 245 |
| P-C Cleavage Ion 2 | m/z 167 (likely prominent) | m/z 181 (Base Peak) | m/z 108 (prominent) |
Key Insights:
-
Stability of the Aryl Cation: The most striking difference is the base peak. For TTMPP, the base peak at m/z 181 highlights the exceptional stability of the 2,4,6-trimethoxyphenyl cation.[5] The ortho and para methoxy groups effectively stabilize the positive charge through resonance. For this compound, we predict a similar dominant pathway, but the resulting cation at m/z 167 (from the 3,4,5-substituted ring) may be slightly less stable than the 2,4,6-substituted version, potentially leading to a more complex spectrum with other competing fragmentations.
-
Molecular Ion Stability: The molecular ion of Tris(4-methoxyphenyl)phosphine is quite stable. As the number of methoxy groups increases, more fragmentation pathways become available, which likely decreases the relative abundance of the molecular ion, as predicted for our target molecule and observed for TTMPP.
-
Steric Effects: The steric hindrance in TTMPP, caused by the ortho-methoxy groups, may weaken the P-C bond, further promoting its cleavage as the primary fragmentation route over other potential rearrangements. The less-hindered this compound may exhibit a richer variety of fragmentation pathways.
Experimental Protocols
To acquire high-quality mass spectrometry data for these compounds, the following methodologies are recommended.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
This method is ideal for confirming molecular weight and studying controlled fragmentation.
-
Sample Preparation: Dissolve the phosphine ligand in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL.
-
Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan spectrum (e.g., m/z 100-1000) in positive ion mode to identify the protonated molecule [M+H]⁺ and any common adducts ([M+Na]⁺, [M+K]⁺).
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (e.g., m/z 533.2 for the target molecule) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
-
Ramp the collision energy (e.g., from 5 to 40 eV) to observe the fragmentation pattern, from initial simple losses to more extensive bond cleavages.
-
Record the resulting product ion spectrum.
-
Caption: Workflow for ESI-MS/MS Analysis of Phosphine Ligands.
Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is standard for volatile, thermally stable compounds and provides library-searchable fragmentation patterns.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~100 µg/mL.
-
GC Separation:
-
Inject 1 µL of the sample into a GC equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program, for example: hold at 150°C for 1 min, then ramp at 20°C/min to 300°C and hold for 10 min.
-
-
Ionization: Transfer the eluting compound into the EI source, typically operating at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-600) to acquire the full fragmentation pattern.
Conclusion
This guide provides a predictive and comparative framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles and comparing them with the known behavior of its isomers, TTMPP and Tris(4-methoxyphenyl)phosphine, we can anticipate the key fragmentation pathways. The dominant cleavage of the P-C bond, driven by the formation of a stable, highly substituted aryl cation, is expected to be a defining characteristic. The precise location and number of methoxy groups subtly alter the stability of the molecular ion and its fragments, providing a unique mass spectral fingerprint for each isomer. These insights are crucial for researchers in drug development and catalysis for accurate compound identification, purity assessment, and reaction monitoring.
References
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Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. [Link]
-
Fischer, S. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
PubChem. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Huang, Z., et al. (2000). Interpretation of matrix-assisted laser desorption/ionization postsource decay spectra of charge-derivatized peptides: some examples of tris[(2,4,6-trimethoxyphenyl) phosphonium]-tagged proteolytic digestion products of phosphoenolpyruvate carboxykinase. Journal of the American Society for Mass Spectrometry, 11(2), 145-152. [Link]
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Wang, D., et al. (2021). Extremely Electron-Rich Phosphorus Superbases that are Electronically and Sterically Tunable. ChemRxiv. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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Kurmi, M., et al. (2023). Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
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NIST. (n.d.). Phosphine, tris(4-methoxyphenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Despagnet-Ayoub, E., & Grubbs, R. H. (2010). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Chemical Society Reviews, 39(11), 4445-4457. [Link]
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Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved March 7, 2024, from [Link]
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Pazicni, S., et al. (2023). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. Polymer Chemistry. [Link]
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Lork, E., et al. (2021). On the Edge of the Known: Extremely Electron‐Rich (Di)Carboranyl Phosphines. Chemistry – A European Journal, 27(43), 11099-11107. [Link]
- Google Patents. (n.d.).
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
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Crawford, C. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Restek. [Link]
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McIndoe, J. S. (2005). Mass Spectrometry in Organometallic Chemistry. Dalton Transactions, (13), 2313-2320. [Link]
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A Comparative Review of Tris(trimethoxyphenyl)phosphine Isomers in Catalysis: A Focus on Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal of available ligands, electron-rich triarylphosphines have garnered significant attention for their ability to enhance the catalytic activity of transition metals in a variety of reactions. This guide provides a comprehensive literature review of the reaction yields associated with tris(trimethoxyphenyl)phosphine isomers, with a particular focus on providing a comparative analysis of their performance against other common phosphine ligands.
While direct, side-by-side comparative studies for all isomers are not always available in the published literature, this guide synthesizes existing experimental data to offer valuable insights into their catalytic prowess. We will primarily focus on the well-documented Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) , for which a wealth of reaction yield data exists, and provide a theoretical and comparative discussion on the less-documented Tris(3,4,5-trimethoxyphenyl)phosphine .
The Influence of Methoxy Substitution: A Tale of Two Isomers
The electronic and steric properties of a phosphine ligand are paramount to its function. The presence of electron-donating methoxy groups on the phenyl rings of tris(trimethoxyphenyl)phosphine significantly increases the electron density on the phosphorus atom, enhancing its nucleophilicity and σ-donating ability. This, in turn, can accelerate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.
The substitution pattern of these methoxy groups, however, gives rise to distinct steric environments around the phosphorus center, leading to differences in their catalytic behavior.
Structural comparison of TTMPP and its 3,4,5-isomer.
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) features methoxy groups at the ortho- and para-positions. The ortho-methoxy groups, in particular, create significant steric bulk around the phosphorus atom. This steric hindrance can promote the formation of monoligated, coordinatively unsaturated metal complexes, which are often the active catalytic species, and can also facilitate the reductive elimination step in cross-coupling reactions.[1]
This compound , on the other hand, lacks the ortho-substituents. While still an electron-rich phosphine due to the meta- and para-methoxy groups, its steric profile is expected to be less demanding than that of TTMPP. This difference in steric bulk could lead to different coordination behavior and, consequently, different catalytic activity and selectivity.
Performance in Organocatalysis: The Oxa-Michael Reaction
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has demonstrated exceptional performance as a nucleophilic organocatalyst, particularly in the oxa-Michael addition of alcohols to activated alkenes. Its high Lewis basicity allows it to effectively catalyze these reactions, often outperforming less electron-rich triarylphosphines.[2][3]
A comparative study of various phosphines in the oxa-Michael reaction of acrylonitrile with different alcohols highlights the superior catalytic activity of TTMPP.[2]
| Phosphine Ligand | Michael Acceptor | Alcohol | Conversion (%) after 24h |
| TTMPP | Acrylonitrile | n-Propanol | >95 |
| Tris(4-methoxyphenyl)phosphine (TMPP) | Acrylonitrile | n-Propanol | ~60 |
| Triphenylphosphine (TPP) | Acrylonitrile | n-Propanol | <10 |
| TTMPP | Acrylonitrile | Isopropanol | >95 |
| TMPP | Acrylonitrile | Isopropanol | <5 |
| TPP | Acrylonitrile | Isopropanol | 0 |
Data compiled from Slugovc, C., et al. (2022).[2]
The data clearly indicates that the increased electron density on the phosphorus atom in TTMPP, due to the six methoxy groups, is crucial for its high catalytic efficiency in this transformation. The less electron-rich TMPP shows moderate activity, while the standard triphenylphosphine is largely ineffective under these conditions.
Experimental Protocol: Oxa-Michael Addition Catalyzed by TTMPP
The following is a general procedure for the TTMPP-catalyzed oxa-Michael addition of an alcohol to an activated alkene, based on the work of Slugovc and colleagues.[2]
-
To a vial is added the activated alkene (1.0 mmol), the alcohol (1.5 mmol), and Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) (0.01 mmol, 1 mol%).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., ¹H NMR, GC-MS).
-
Upon completion, the product can be purified by column chromatography.
Workflow for TTMPP-catalyzed oxa-Michael addition.
Performance in Cyanosilylation Reactions
TTMPP has also been shown to be a highly effective catalyst for the cyanosilylation of aldehydes and ketones with trimethylsilyl cyanide (TMSCN).[4][5] The high nucleophilicity of TTMPP is believed to activate the silicon-cyanide bond, facilitating the transfer of the cyanide group to the carbonyl carbon.
A study by Matsukawa et al. demonstrated that TTMPP provides excellent yields for the cyanosilylation of a variety of aldehydes and ketones.[4]
| Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| Benzaldehyde | TTMPP (1) | 0.5 | 98 |
| 4-Chlorobenzaldehyde | TTMPP (1) | 0.5 | 97 |
| Cyclohexanecarboxaldehyde | TTMPP (1) | 0.5 | 95 |
| Acetophenone | TTMPP (5) | 1 | 95 |
| Cyclohexanone | TTMPP (5) | 1 | 96 |
Data from Matsukawa, S., et al. (2009).[4]
In comparison, the use of other phosphines such as triphenylphosphine (TPP) and tris(4-methoxyphenyl)phosphine (TMPP) resulted in significantly lower yields under the same reaction conditions.[4] This again underscores the importance of the high electron density of TTMPP for this type of transformation.
This compound: A Theoretical Perspective
As of the date of this guide, there is a notable scarcity of published experimental data detailing the reaction yields for this compound in common catalytic reactions. Its commercial availability (CAS 227472-09-5) suggests its use in some applications, but these are not widely reported in the scientific literature.
However, we can infer its potential catalytic performance based on its structure. The 3,4,5-trimethoxy substitution pattern provides significant electron donation to the phosphorus center, comparable to that of TTMPP. Therefore, it is reasonable to expect that this compound would also be a highly effective ligand or organocatalyst in reactions that benefit from electron-rich phosphines.
The key difference lies in the steric environment. The absence of ortho-substituents in the 3,4,5-isomer means it has a smaller cone angle than TTMPP. This could have several implications:
-
In Cross-Coupling Reactions: A smaller steric profile might lead to the formation of more stable, bis-ligated metal complexes, which can be less catalytically active than their mono-ligated counterparts. However, for less sterically demanding substrates, it might prove to be an effective ligand.
-
In Organocatalysis: The reduced steric hindrance could make the phosphorus lone pair more accessible for nucleophilic attack, potentially leading to higher reaction rates in certain organocatalytic transformations.
Interplay of steric and electronic effects in phosphine ligands.
Comparative Summary and Future Outlook
The following table provides a comparative summary of the properties and known catalytic applications of tris(trimethoxyphenyl)phosphine isomers and other common phosphine ligands.
| Ligand | Key Features | Notable Applications (with high yields) |
| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Highly electron-rich, sterically hindered | Oxa-Michael additions, Cyanosilylation |
| This compound | Highly electron-rich, less sterically hindered than TTMPP | Limited published data available |
| Tris(4-methoxyphenyl)phosphine (TMPP) | Electron-rich | Suzuki Coupling, Oxa-Michael additions |
| Triphenylphosphine (TPP) | Moderately electron-donating, benchmark ligand | Suzuki, Heck, Stille, and many other cross-coupling reactions |
The lack of extensive data for this compound presents an opportunity for future research. A systematic study of its performance in a range of catalytic reactions, directly comparing it with TTMPP and other established phosphine ligands, would be a valuable contribution to the field of catalysis and would provide synthetic chemists with a more complete understanding of the structure-activity relationships within this class of electron-rich phosphines.
References
- Imamoto, T. (2008). P-Chiral Phosphine Ligands.
- Syntheses and Application of New Chiral Phosphines as Ligands and C
- Gessner, V. H., et al. (2019). Pyridinylidenaminophosphines: Facile Access to Highly Electron-Rich Phosphines. Chemistry – A European Journal, 26(2), 406-414.
- Strem, A. (n.d.). Electron-Rich Phosphines in Organic Synthesis II.
- Tris(3-methoxyphenyl)phosphine. (n.d.). Nordmann.
- Phosphine Ligand Applic
- Slugovc, C., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(18), 5575-5583.
- Matsukawa, S., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 14(9), 3354-3364.
- Slugovc, C., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
- Tris(2,4,6-trimethoxyphenyl)phosphine. (n.d.).
- Tris(4-methoxyphenyl)phosphine. (n.d.). In Wikipedia.
- Pörschke, K.-R., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal.
- A simple and cheap synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). (2024, December 3).
- Matsukawa, S., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Semantic Scholar.
- This compound | 227472-09-5. (n.d.).
- Lipshutz, B. H., & Ghorai, S. (2012). WO2016094489A1 - Phosphorus ligands and methods of use.
- CAS 91608-15-0 TRIS(2,4,6-TRIMETHOXYPHENYL)PHOSPHINE. (n.d.).
- Tris(2,4,6-trimethoxyphenyl)phosphine. (n.d.). In Wikipedia.
- Tris(o-methoxyphenyl)phosphine 96 4731-65-1. (n.d.). Sigma-Aldrich.
- United States P
- Brown, J. M., et al. (2013). Triaryl-Like MONO-, BIS-, and TRISKITPHOS Phosphines: Synthesis, Solution NMR Studies, and a Comparison in Gold-Catalyzed Carbon-Heteroatom Bond Forming 5-exo-dig and 6-endo-dig Cyclizations.
- CN101987814A - Method for preparing 3,4,5-trimethoxyphenol. (n.d.).
- Slugovc, C., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Nitroaldol Reaction Catalyzed by Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). (2025, August 7).
- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(15), 3136-3142.
- Szostak, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
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Analytical Rigor in Ligand Selection: Elemental Analysis of Tris(3,4,5-trimethoxyphenyl)phosphine
As organometallic catalysis advances, the demand for highly tunable, electron-rich phosphine ligands has surged. Tris(3,4,5-trimethoxyphenyl)phosphine (CAS: 227472-09-5) has emerged as a structurally robust, sterically demanding alternative to standard triphenylphosphine (TPP), offering unique electronic properties for cross-coupling reactions.
However, the efficacy of these advanced ligands is entirely dependent on their absolute purity. While researchers often default to ³¹P and ¹H NMR for purity assessment, these techniques are inherently relative and can mask the presence of trapped solvents, inorganic salts, or partial oxidation. To establish a truly self-validating system for ligand quality control, CHN (Carbon, Hydrogen, Nitrogen) elemental analysis remains the definitive gold standard[1][2].
The Causality of Purity in Catalysis
Why does a 1% deviation in carbon content dictate the success or failure of a drug development campaign?
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), catalyst loading is often optimized to the 0.5–2.0 mol% range. If a phosphine ligand contains trapped moisture or unreacted starting materials, the actual molarity of the active ligand is significantly lower than the weighed mass suggests. This mass discrepancy leads to sub-optimal Palladium-to-Ligand ratios, promoting catalyst aggregation (palladium black formation) and premature reaction termination.
Furthermore, electron-rich phosphines like this compound are highly susceptible to oxidation, forming the corresponding phosphine oxide[3]. While ³¹P NMR can detect the oxide species, elemental analysis confirms the absolute mass balance, ensuring no "invisible" non-protonated contaminants (such as inorganic salts from the synthesis workup) are skewing the stoichiometric calculations[1].
Comparative Elemental Analysis Data
To objectively evaluate this compound against its structural isomer Tris(2,4,6-trimethoxyphenyl)phosphine (CAS: 91608-15-0)[4] and the baseline Triphenylphosphine, we must analyze their theoretical CHN values. According to American Chemical Society (ACS) journal standards, experimental CHN values must fall within ±0.40% (absolute) of the calculated theoretical values to certify purity[1].
Table 1: Theoretical vs. Acceptable Experimental CHN Data for Phosphine Ligands
| Ligand | Molecular Formula | Theoretical Carbon (%) | Theoretical Hydrogen (%) | Acceptable Exp. C Range (±0.4%) | Acceptable Exp. H Range (±0.4%) |
| This compound | C₂₇H₃₃O₉P | 60.90 | 6.25 | 60.50 – 61.30 | 5.85 – 6.65 |
| Tris(2,4,6-trimethoxyphenyl)phosphine | C₂₇H₃₃O₉P | 60.90 | 6.25 | 60.50 – 61.30 | 5.85 – 6.65 |
| Triphenylphosphine (TPP) | C₁₈H₁₅P | 82.43 | 5.76 | 82.03 – 82.83 | 5.36 – 6.16 |
Note: A carbon value falling below the acceptable range often indicates the presence of trapped inorganic salts or moisture, whereas a value above the range suggests contamination by hydrocarbon solvents (e.g., hexanes or toluene).
Self-Validating Experimental Protocol: CHN Analysis of Phosphines
Phosphines are notoriously sensitive to ambient oxidation. A standard benchtop weighing protocol will introduce atmospheric oxygen and moisture, artificially skewing the elemental analysis. The following methodology establishes a closed-loop, self-validating workflow for dynamic flash combustion, ensuring the analytical data reflects the true state of the bulk material[1][2].
Step-by-Step Methodology
-
Inert Sample Preparation: Transfer a minimum of 5 mg of the phosphine ligand into a pre-weighed tin capsule inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm) to prevent transient oxidation[1].
-
Hermetic Sealing: Crimp the tin capsule tightly using forceps to exclude any dead volume containing trace gases. Transfer the capsule to the elemental analyzer's autosampler using a sealed, inert transfer vessel.
-
Dynamic Flash Combustion: Drop the capsule into the combustion reactor heated to 1000°C. Concurrently, inject a precise pulse of pure O₂. The oxidation of the tin capsule produces a highly exothermic reaction, temporarily raising the local temperature to ~1800°C. This ensures the complete combustion of the organophosphorus compound into CO₂, H₂O, and nitrogen oxides[1][2].
-
Catalytic Scrubbing: Pass the combustion gases through a catalytic bed containing chromium oxide and silver vanadate. This step is critical for organometallic compounds, as it actively scrubs out halogen and sulfur interferences that could poison the detector[2].
-
Reduction and Separation: Route the gas stream over a copper reduction bed at 650°C to reduce nitrogen oxides (NOₓ) to N₂ gas and absorb any excess O₂. Separate the resulting gas mixture using a specialized Gas Chromatography (GC) column.
-
TCD Quantification: Detect the separated N₂, CO₂, and H₂O peaks using a Thermal Conductivity Detector (TCD). To ensure the system remains self-validating, run a certified organic analytical standard (e.g., Acetanilide) every 10 samples to verify that calibration drift remains ≤ 0.30%[1].
Workflow Visualization
Caption: Self-validating workflow for CHN elemental analysis of air-sensitive phosphine ligands.
Conclusion
For advanced drug development and rigorous organometallic methodology, relying solely on NMR for ligand purity is a critical vulnerability. By integrating strict CHN elemental analysis into the quality control pipeline for this compound, researchers can guarantee stoichiometric precision. This absolute mass accountability maximizes catalytic turnover, prevents catalyst poisoning, and ensures highly reproducible synthetic outcomes across scale-up campaigns.
References
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Sigma-Aldrich. "this compound | 227472-09-5".
-
Sigma-Aldrich. "Phosphanate | Sigma-Aldrich".
-
NIH. "Reactivity of a Strictly T‐Shaped Phosphine Ligated by an Acridane Derived NNN Pincer Ligand - PMC". 3
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". 1
-
Cacheby. "RHAWN Tris(2,4,6-trimethoxyphenyl)phosphine". 4
-
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". 2
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tris(3,4,5-trimethoxyphenyl)phosphine
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of Tris(3,4,5-trimethoxyphenyl)phosphine (CAS No. 227472-09-5), a non-halogenated organophosphorus compound. By understanding the chemical nature of this substance and the rationale behind these disposal protocols, you can ensure the safety of your team and maintain full regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3,4,5-isomer is not widely available, data from closely related isomers and analogous triarylphosphines provide a strong basis for risk assessment.
This compound is a white to yellow solid. Like other triarylphosphines, it should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Hazardous Decomposition: While stable under normal conditions, thermal decomposition can release hazardous substances, including oxides of phosphorus and phosphorus trihydride (phosphine gas).[2] Phosphine gas is highly toxic and flammable.[3]
The primary routes of exposure are inhalation of dust and direct contact with skin and eyes. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents direct skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles and a face shield if there is a risk of splashing or dust generation. | Protects against dust particles and accidental splashes, preventing serious eye irritation. |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory | Use is mandated within a chemical fume hood. If this is not possible, a respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of airborne dust, which is a primary exposure route and can cause respiratory irritation. The fume hood provides the primary engineering control for respiratory protection. |
Primary Disposal Pathway: Environmental Health & Safety (EHS)
The definitive and required method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department. This compound is classified as a non-halogenated organic solid waste.
Core Principle: Never dispose of this chemical down the drain or in regular trash. Organophosphorus compounds can have adverse environmental effects and require specialized disposal procedures.[4]
Step-by-Step EHS Disposal Protocol:
-
Containerization:
-
Place the waste in a chemically compatible, sealable container. The original product container is often suitable.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first particle of waste is added.
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5]
-
List all constituents if it is a mixed waste stream. However, it is best practice to avoid mixing different waste streams.[6]
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Segregate it with other non-halogenated organic solid wastes. Keep it separate from halogenated solvents, acids, bases, and oxidizers.[6]
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Waste Pickup:
-
Once the container is nearly full, or if the chemical is no longer needed, schedule a waste pickup with your EHS department according to their specific procedures.
-
In-Lab Hazard Reduction: Oxidation to Phosphine Oxide
For small quantities of this compound waste, an in-lab pre-treatment step can be employed to reduce its reactivity and potential hazards before EHS collection. The recommended procedure is the oxidation of the tertiary phosphine to its corresponding phosphine oxide. Triphenylphosphine oxide and its derivatives are generally more stable, less reactive, and present a lower hazard profile than their phosphine precursors.[7]
Causality: Tertiary phosphines (P(III)) are readily oxidized to the more stable pentavalent phosphine oxides (P(V)). This transformation neutralizes the nucleophilic character of the phosphorus center, which is the source of much of its reactivity.
Experimental Protocol: Oxidation via Surface-Assisted Adsorption
This method utilizes activated carbon to facilitate the air oxidation of the phosphine, avoiding the need for potentially hazardous oxidizing agents.[8]
-
Preparation: In a chemical fume hood, dissolve a small quantity (e.g., < 1 gram) of the this compound waste in a minimal amount of a suitable solvent like tetrahydrofuran (THF).
-
Adsorption: Add activated carbon to the solution and stir for 20-30 minutes to ensure the phosphine is adsorbed onto the carbon surface.[8]
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to leave a dry, free-flowing powder of the phosphine adsorbed on the activated carbon.
-
Oxidation: Expose the dry powder to the air for several hours (or overnight) by spreading it thinly in a shallow dish within the fume hood. The large surface area of the activated carbon facilitates the reaction with atmospheric oxygen.[8][9]
-
Confirmation (Optional): The success of the oxidation can be monitored by dissolving a small sample in a suitable solvent and analyzing it via ³¹P NMR spectroscopy. A significant downfield shift in the phosphorus signal indicates the formation of the phosphine oxide.
-
Disposal: Collect the activated carbon mixture, which now contains the less hazardous this compound oxide. Place it in a labeled hazardous waste container as "Activated Carbon with this compound oxide" and dispose of it through your EHS department.
Disposal Workflow and Logic
The decision-making process for the proper disposal of this compound is outlined below. This workflow ensures that safety and compliance are prioritized at every stage.
Caption: Decision workflow for this compound disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated (fume hood sash should be low).
-
Wearing your full PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Use a damp paper towel to wipe the spill area.
-
Place all cleanup materials into the hazardous waste container.
-
Label the container and dispose of it through EHS.
-
-
Large Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you uphold the highest standards of laboratory safety and contribute to a culture of responsibility.
References
- Fisher Scientific. (2010). Safety Data Sheet: Tris(4-methoxyphenyl)phosphine.
- Alfa Aesar. (2025). Safety Data Sheet: Tris(3-methoxyphenyl)phosphine.
- BenchChem. (2025). Proper Disposal of Phosphetanes: A Guide for Laboratory Professionals.
-
PubChem. (n.d.). Phosphine. National Center for Biotechnology Information. Retrieved from [Link]
- Carl ROTH. (2024). Safety Data Sheet: Triphenylphosphine.
-
PubChem. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. National Center for Biotechnology Information. Retrieved from [Link]
-
López-López, J. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(11), 6549–6557. [Link]
-
Kucera, J., et al. (2024). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Inorganic Chemistry. [Link]
- Degesch America, Inc. (n.d.). Phosphine Training 101.
-
Wikipedia. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Henthorn, J. T., et al. (2018). Kinetics of the Oxidation of Triphenylphosphine by Nitric Oxide. Inorganic Chemistry, 57(17), 10877–10886. [Link]
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]
-
Fischer, S. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(18), 5586-5596. [Link]
-
Kucera, J., et al. (2024). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. [Link]
- The Nautical Institute. (2014). Disposal of aluminium phosphide residues.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from University of Delaware institutional repository.
-
Wikipedia. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine. Retrieved from [Link]
-
Podyacheva, E., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Molecules, 21(11), 1500. [Link]
-
Kenzin, D., et al. (2023). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. Catalysts, 13(2), 268. [Link]
-
Temple University Environmental Health & Radiation Safety. (2021). Chemical Waste Guideline: Non-Halogenated Solvents. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Phosphine.
-
Fischer, S. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Fischer, S. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. [Link]
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
-
Purdue University Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Centers for Disease Control and Prevention (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. ethz.ch [ethz.ch]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tris(3,4,5-trimethoxyphenyl)phosphine
Part 1: Executive Safety & Quality Directive
From the Desk of the Senior Application Scientist:
Handling Tris(3,4,5-trimethoxyphenyl)phosphine requires a dual-mindset approach. You are not only protecting yourself from a chemical irritant; you are protecting the integrity of a highly electron-rich ligand.
This phosphine is prone to oxidative degradation to its corresponding phosphine oxide. While not pyrophoric like its alkyl cousins (e.g., trimethylphosphine), it will degrade upon prolonged exposure to atmospheric oxygen, compromising your catalytic cycles before they begin.[1]
The Golden Rule: Treat this compound as an Inhalation Hazard for your safety and an Air-Sensitive Reagent for your data's safety.
Part 2: Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the mechanistic hazards. The electron-donating methoxy groups on the phenyl rings increase the electron density at the phosphorus center.
| Hazard Class | GHS Classification | Mechanistic Insight |
| Acute Toxicity | Oral (Cat 4) | Harmful if swallowed.[1][2] Systemic absorption can interfere with neurological or metabolic pathways. |
| Irritation | Skin (Cat 2), Eye (Cat 2A) | The basicity of the phosphorus center and hydrolysis products can cause significant mucosal irritation.[1] |
| Target Organ | STOT SE 3 (Respiratory) | Fine dust inhalation triggers inflammation of the upper respiratory tract. |
| Reactivity | Air Sensitive |
Part 3: The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on your specific operational state.
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Emergency / Spill |
| Respiratory | Mandatory: Fume hood.[1] If outside hood: N95 or P95 Particulate Respirator. | Mandatory: Fume hood sash at proper working height (18").[1] | Full-face respirator with P100/Organic Vapor cartridges if powder is aerosolized outside containment.[1] |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) | Solvent Dependent: DCM/Chloroform: PVA or Laminate (Silver Shield).[1] THF/Toluene: Standard Nitrile (min 5 mil).[1] | Heavy-duty Butyl or Viton gloves.[1] |
| Eye Protection | Safety Glasses with Side Shields.[3] | Chemical Splash Goggles (vented).[1] | Chemical Splash Goggles + Face Shield. |
| Body Defense | Standard Lab Coat (Cotton/Poly).[1] | Lab Coat + Chemical Resistant Apron if handling >100mL volumes. | Tyvek® Suit (if large scale spill).[1] |
Critical Note on Glove Permeation: Solid phosphines do not permeate nitrile rapidly. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier, pulling the toxicant through the glove in <2 minutes.[1] Always change gloves immediately upon solvent splash.
Part 4: Operational Protocols (The "Zero-Oxidation" Workflow)
This protocol ensures safety while maintaining the "active" status of the ligand.
Diagram 1: Decision Logic for PPE & Containment
Caption: Logic flow for selecting containment and PPE based on physical state and solvent carrier.
Protocol A: Weighing & Transfer (Schlenk Technique)
Objective: Transfer solid without inhalation exposure or oxidation.
-
Preparation:
-
Don PPE: Lab coat, safety glasses, double nitrile gloves.[1]
-
Equip the balance area with an ionizing fan or static gun . Aryl phosphines are often fluffy, electrostatic powders that "jump" and aerosolize easily.
-
-
The Transfer:
-
Ideally: Perform in an Inert Atmosphere Glovebox (
ppm).[1] -
Alternatively (Benchtop):
-
Purge the receiving flask with Nitrogen/Argon for 5 minutes.
-
Tare a weighing boat.
-
Quickly weigh the required amount. Do not leave the stock bottle open.
-
Use a powder funnel to transfer to the flask.
-
Immediately cap the flask and purge with inert gas for 3 cycles (Vacuum/Backfill).
-
-
-
Cleanup:
-
Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1] Dispose of the towel as solid hazardous waste.
-
Part 5: Emergency Response & Disposal
Spill Management
If a spill occurs, do not panic. The compound is not volatile, but the dust is the enemy.
-
Evacuate: Move non-essential personnel 5 meters away.
-
Isolate: Mark the area.
-
PPE Upgrade: Don a tight-fitting respirator (N95 minimum) and goggles.[1]
-
Containment:
-
Dry Spill: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA-filter vacuum to prevent dust clouds.[1]
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Decontamination: Wipe the surface with a 10% bleach solution (oxidizes residual phosphine to the less toxic phosphine oxide) followed by water.
Disposal Pathway
Never dispose of phosphines down the drain. They are toxic to aquatic life.
-
Solid Waste: Label as "Solid Hazardous Waste - Toxic/Irritant (Phosphine Ligand)."[1]
-
Liquid Waste: Combine with compatible organic solvents.
-
Destruction Method: The preferred method is dissolution in a combustible solvent followed by incineration equipped with an afterburner and scrubber to manage phosphorus oxides (
).
Part 6: Scientific Validation
Diagram 2: Chemical Handling Workflow
Caption: Operational workflow emphasizing static control and inert atmosphere to prevent degradation and exposure.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
